Tazarotenic Acid Sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCJVZRFBIOWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735931 | |
| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-64-3 | |
| Record name | Tazarotenic acid sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZAROTENIC ACID SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tazarotenic Acid Sulfoxide: A Guide to Synthesis, Characterization, and Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract
Tazarotenic acid is the primary active metabolite of the third-generation topical retinoid, tazarotene, a drug widely used in the management of psoriasis and acne.[1][2] The metabolic pathway of tazarotenic acid involves further oxidation to key metabolites, including tazarotenic acid sulfoxide.[3][4] An understanding of the synthesis and properties of this sulfoxide metabolite is crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of robust analytical methods for regulatory submissions. This guide provides a detailed framework for the chemical synthesis of this compound from its parent acid, outlines a suite of analytical techniques for its structural confirmation and purity assessment, and offers field-proven insights into the causality behind the selected methodologies.
Introduction: The Metabolic Context
Tazarotene is a prodrug that, upon topical application, undergoes rapid hydrolysis by cutaneous esterases to form its biologically active metabolite, tazarotenic acid.[1][3] This active form selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, modulating gene expression to control cell proliferation, differentiation, and inflammation.[5][6]
The clearance of tazarotenic acid from the system involves further metabolism. One of the principal pathways is the oxidation of the sulfur atom within the thiochromane ring, a reaction catalyzed predominantly by cytochrome P450 enzymes (specifically CYP26A1, CYP26B1, and CYP2C8) and Flavin-containing Monooxygenases (FMOs).[4] This process yields this compound and, subsequently, the corresponding sulfone.[4] The availability of a pure analytical standard of this compound is therefore a prerequisite for:
-
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the metabolite in biological matrices and understand the metabolic fate of tazarotene.
-
Impurity Profiling: To identify and quantify it as a potential impurity or degradation product in the drug substance or product.[7][8]
-
Reference Standard Development: To serve as a calibrated standard for the validation of analytical methods used in quality control.[9][10]
This document details the practical synthesis and rigorous characterization of this pivotal metabolite.
Synthesis of this compound
Guiding Principle: Selective Oxidation
The core of the synthesis is the selective oxidation of the sulfide moiety in tazarotenic acid to a sulfoxide. The primary challenge is to prevent over-oxidation to the corresponding sulfone. This necessitates the use of a controlled, mild oxidizing agent and careful monitoring of reaction conditions.
Causality Behind Experimental Choice: Hydrogen peroxide (H₂O₂) in an acidic medium like acetic acid is an ideal choice for this transformation. It is a clean, effective, and readily available oxidant. The acidic environment can facilitate the reaction, while maintaining a low temperature helps to control the reaction rate and enhance selectivity, minimizing the formation of the sulfone byproduct.
Experimental Protocol: Sulfide to Sulfoxide Conversion
Disclaimer: This protocol should be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
Tazarotenic Acid (Starting Material) [CAS: 118292-41-4][11]
-
Glacial Acetic Acid (Solvent)
-
Hydrogen Peroxide (30% w/w solution, Oxidant)
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (Chromatography mobile phase)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0-5 °C), dissolve 1.0 g of tazarotenic acid in 20 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
Oxidant Addition: While maintaining the temperature below 10 °C, add 0.35 mL (approximately 1.1 equivalents) of 30% hydrogen peroxide dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is the complete consumption of the starting material with minimal formation of the higher Rf (less polar) sulfone byproduct. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into 100 mL of ice-cold deionized water. A white precipitate of the crude product should form.
-
Neutralization and Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the pH of the aqueous phase is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the desired sulfoxide from any unreacted starting material and the sulfone byproduct.
-
Isolation: Combine the pure fractions (identified by TLC/HPLC) and evaporate the solvent to yield this compound as a white to off-white solid. Dry under vacuum.
Synthesis and Purification Workflow
Physicochemical and Spectroscopic Characterization
Rigorous characterization is a self-validating system that confirms the successful synthesis of the target molecule and establishes its purity. The following methods provide orthogonal data to build a complete analytical profile.
Data Presentation: Key Analytical Parameters
| Parameter | Expected Result | Rationale |
| Molecular Formula | C₁₉H₁₇NO₃S | Addition of one oxygen atom to Tazarotenic Acid (C₁₉H₁₇NO₂S).[12] |
| Molecular Weight | 339.41 g/mol | Calculated based on the molecular formula. |
| Appearance | White to Off-White Solid | Typical for purified organic compounds of this class. |
| HPLC Purity | ≥98% | To confirm the efficacy of purification and suitability as a reference standard. |
| Mass Spec. (ESI+) | m/z ≈ 340.1 [M+H]⁺ | Confirms the molecular weight of the parent ion. |
| ¹H NMR | Diastereotopic protons adjacent to sulfoxide | The chiral center at the sulfur atom causes adjacent CH₂ protons to be magnetically non-equivalent. |
| IR Spectroscopy | Strong absorption band at ~1030-1060 cm⁻¹ | Characteristic stretching frequency for the S=O bond in a sulfoxide. |
Analytical Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and separating the target compound from closely related impurities like the starting material and the sulfone.[13][14]
-
System: HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 325 nm[14]
-
Sample Prep: Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1).
-
Expected Outcome: A single major peak corresponding to this compound. The starting material (tazarotenic acid) will be more polar and elute earlier, while the sulfone byproduct will be less polar and elute later. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Identity Confirmation by LC-MS
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the molecular weight of the synthesized compound.[15]
-
System: Couple the HPLC system from Protocol 1 to a Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Expected Outcome: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z ≈ 340.1, which corresponds to the protonated molecule [M+H]⁺ of this compound.
Protocol 3: Structural Elucidation by NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural information by mapping the carbon-hydrogen framework of the molecule. It is essential for confirming that the oxidation occurred at the desired sulfur atom.[7]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC) as needed.
-
Expected Outcome:
-
¹H NMR: Compared to tazarotenic acid, the protons on the CH₂ group adjacent to the sulfur (in the thiochromane ring) will show a significant downfield shift and likely appear as a complex multiplet (diastereotopic protons) due to the new chiral center at the sulfur.
-
¹³C NMR: The carbons flanking the new sulfoxide group will also exhibit a downfield shift.
-
Characterization Workflow Diagram
References
-
Tang-Liu, D. D., & Chan, K. W. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]
-
Nelson, W. L., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(2), 413–421. [Link]
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Al-Abral, M. A., & Al-Sha'er, M. A. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Current Pharmaceutical Analysis, 17(7), 869-877. [Link]
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Wikipedia. (n.d.). Tazarotene. Retrieved from [Link]
-
Li, H., Wang, Z., & Liu, Y. (2019). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. Biomedical Chromatography, 33(8), e4557. [Link]
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Serafin, K., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4323. [Link]
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ResearchGate. (n.d.). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Retrieved from [Link]
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Patel, D. B., et al. (2019). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. International Journal of Scientific & Technology Research, 8(11). [Link]
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PubChem. (n.d.). Tazarotene. Retrieved from [Link]
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ResearchGate. (n.d.). Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Retrieved from [Link]
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AJPER. (2018). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. American Journal of Pharmatech Research, 8(4). [Link]
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PubChem. (n.d.). Tazarotenic acid. Retrieved from [Link]
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Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
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ResearchGate. (n.d.). Impurities of tazarotene: Isolation and structural characterisation. Retrieved from [Link]
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ResearchGate. (n.d.). Tazarotene's mechanism of action. Retrieved from [Link]
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Duvic, M., & Nagpal, S. (1997). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 137 Suppl 52, 18–23. [Link]
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SynZeal. (n.d.). Tazarotene Sulfoxide. Retrieved from [Link]
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Menter, A. (2000). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 43(2 Pt 3), S31-5. [Link]
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Dragicevic, N., & Maibach, H. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 15(12), 2703. [Link]
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UCL Discovery. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Tazarotenic Acid Sulfoxide: A Comprehensive Technical Guide on its Role as a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tazarotenic Acid in Retinoid Therapeutics
Tazarotene, a third-generation acetylenic retinoid, is a cornerstone in the topical treatment of various dermatological conditions, including psoriasis, acne vulgaris, and photoaging.[1][2][3] As a prodrug, tazarotene's therapeutic efficacy is not attributed to the compound itself but to its primary active metabolite, tazarotenic acid.[1][3][4] This conversion is a rapid process mediated by esterases present in the skin and blood, leading to the formation of the pharmacologically active molecule that selectively binds to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[1][2][5][6] The interaction of tazarotenic acid with these nuclear receptors modulates gene expression, thereby influencing cellular differentiation, proliferation, and inflammation—key factors in the pathogenesis of the aforementioned skin disorders.[2][6]
Understanding the metabolic fate of tazarotenic acid is paramount for a comprehensive grasp of its pharmacokinetic profile, potential for systemic exposure, and overall safety. A crucial step in its metabolism is the oxidation to tazarotenic acid sulfoxide, a major, yet inactive, metabolite.[7][8] This guide provides an in-depth exploration of this compound, from its formation and the enzymes involved to its analytical quantification and implications for drug development.
The Metabolic Journey: From Active Tazarotenic Acid to its Inactive Sulfoxide
The systemic clearance of tazarotenic acid is primarily driven by its oxidation to this compound.[7][8] This biotransformation, along with the formation of other polar metabolites, ensures the rapid elimination of the compound from the body, primarily through urinary and fecal pathways, with a terminal half-life of approximately 18 hours.[9] The conversion to the sulfoxide metabolite is a critical detoxification step, rendering the active retinoid inactive.[7][8]
Enzymatic Machinery Behind Sulfoxidation
The formation of this compound is a complex process involving multiple enzyme systems, primarily located in the liver. In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymatic players.
The primary enzymes responsible for the sulfoxidation of tazarotenic acid are:
-
Cytochrome P450 2C8 (CYP2C8): This enzyme plays a significant role in the metabolism of numerous xenobiotics and has been identified as a key contributor to the formation of this compound.[4][7][8][10]
-
Flavin-Containing Monooxygenases (FMOs): Specifically, FMO1 and FMO3 have been shown to mediate the conversion of tazarotenic acid to its sulfoxide metabolite.[7][8]
-
Cytochrome P450 26A1 (CYP26A1) and 26B1 (CYP26B1): More recent research has highlighted these retinoic acid hydroxylases as having the highest rates of this compound formation.[4] This finding is particularly noteworthy as these enzymes are the primary catalysts for the metabolism of endogenous retinoic acid.
Further metabolism can occur, with both CYP26A1 and CYP26B1 capable of catalyzing the subsequent conversion of this compound to tazarotenic acid sulfone.[4]
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The Central Role of CYP26A1 and CYP26B1 in the Metabolic Sulfoxidation of Tazarotenic Acid
An In-Depth Technical Guide
Executive Summary
Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of psoriasis and acne. As a prodrug, its therapeutic efficacy is mediated by its active metabolite, tazarotenic acid. The clearance and metabolic fate of tazarotenic acid are critical determinants of its systemic exposure and safety profile. While multiple enzymes were initially implicated, recent definitive research has identified cytochrome P450 enzymes CYP26A1 and CYP26B1 as the primary catalysts in the oxidative metabolism of tazarotenic acid. This guide provides a detailed examination of the biochemical roles of CYP26A1 and CYP26B1, enzymes traditionally known for regulating endogenous retinoic acid homeostasis, in the formation of tazarotenic acid sulfoxide. We will dissect the metabolic pathway, present key enzymatic kinetic data, and provide a comprehensive, field-proven protocol for investigating this biotransformation in vitro. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of tazarotene metabolism.
Introduction: Tazarotene and the Significance of its Metabolism
Tazarotene is a receptor-selective acetylenic retinoid prodrug.[1] Upon topical application, it is rapidly hydrolyzed by cutaneous esterases to its active form, tazarotenic acid.[2][3] Tazarotenic acid exerts its therapeutic effects by binding with high affinity to retinoic acid receptors (RARs), specifically showing selectivity for RAR-β and RAR-γ.[4][5] This interaction modulates the transcription of target genes, leading to the normalization of abnormal keratinocyte differentiation and proliferation, and a reduction in inflammatory markers associated with psoriasis and acne.[4][6]
While topical administration delivers the drug directly to the target tissue, systemic absorption, though low, does occur.[2] The subsequent metabolism and rapid elimination of tazarotenic acid are crucial for minimizing systemic exposure and potential adverse effects.[7] The primary metabolic pathway for tazarotenic acid is oxidation, leading to the formation of its major metabolite, this compound.[2][8] Understanding the specific enzymes governing this conversion is paramount for predicting drug-drug interactions, assessing metabolic safety, and informing the development of future retinoid-based therapies.
The CYP26 Enzyme Family: Gatekeepers of Retinoic Acid Homeostasis
The Cytochrome P450 family 26 (CYP26) consists of three isoforms—CYP26A1, CYP26B1, and CYP26C1—that are critically responsible for the metabolism and clearance of all-trans-retinoic acid (atRA), the active metabolite of vitamin A.[9][10] These enzymes are essential for tightly regulating cellular concentrations of atRA, which is a potent signaling molecule controlling gene expression related to cell differentiation, proliferation, and embryonic development.[11]
-
CYP26A1 is the predominant isoform expressed in the adult liver and is considered the main enzyme for clearing systemic atRA.[10][12]
-
CYP26B1 is expressed more ubiquitously in extrahepatic tissues and plays a crucial role in localized atRA clearance during development and in adult tissues.[10][12]
Historically, the CYP26 family was thought to be dedicated exclusively to endogenous retinoid metabolism. However, the structural similarity between tazarotenic acid and atRA led to investigations into its potential as a xenobiotic substrate for these enzymes.
The Definitive Role of CYP26A1 and CYP26B1 in Tazarotenic Acid Sulfoxidation
Groundbreaking research has unequivocally identified tazarotenic acid as the first known xenobiotic substrate of CYP26A1 and CYP26B1.[8] In vitro studies using a panel of recombinant human drug-metabolizing enzymes demonstrated that CYP26A1 and CYP26B1 catalyze the formation of this compound at the highest rates, significantly exceeding those of other enzymes like CYP2C8 and CYP3A4, which were previously implicated.[8]
The metabolic conversion is an NADPH-dependent oxidative reaction targeting the benzothiopyranyl moiety of the tazarotenic acid molecule.[8] Furthermore, both CYP26A1 and CYP26B1 can sequentially metabolize the newly formed this compound into tazarotenic acid sulfone.[8]
The following diagram illustrates the sequential metabolism of tazarotene, highlighting the pivotal role of CYP26A1 and CYP26B1.
Caption: Metabolic activation of Tazarotene and subsequent oxidation by CYP26 enzymes.
Quantitative Analysis: Enzyme Kinetics
The efficiency of this compound formation by CYP26A1 and CYP26B1 has been characterized by determining their enzyme kinetic parameters. These values provide a quantitative basis for comparing the metabolic activity of the two isoforms.
| Enzyme | Metabolite | Km (μM) | kcat (min-1) | Intrinsic Clearance (kcat/Km) (μL/min/pmol) |
| CYP26A1 | This compound | 0.4 ± 0.1 | 1.1 ± 0.1 | 2.8 ± 0.7 |
| CYP26B1 | This compound | 1.2 ± 0.3 | 2.0 ± 0.2 | 1.7 ± 0.5 |
| Data synthesized from Foti et al., 2016.[8] |
Interpretation of Data: These data reveal that while CYP26B1 has a higher turnover rate (kcat), CYP26A1 exhibits a higher affinity for tazarotenic acid (lower Km). Consequently, the overall intrinsic clearance, which represents the catalytic efficiency of the enzyme at low substrate concentrations, is slightly higher for CYP26A1.[8] This confirms that both enzymes are highly efficient catalysts for this reaction.
Experimental Protocol: In Vitro Metabolism Assay
This section provides a detailed methodology for determining the metabolism of tazarotenic acid by recombinant human CYP26A1 and CYP26B1.
-
Recombinant Enzymes: The use of recombinant human CYP enzymes co-expressed with P450 reductase in a stable expression system (e.g., insect cells) is critical. This approach isolates the activity of a single CYP isoform, eliminating confounding metabolic contributions from other enzymes present in more complex systems like human liver microsomes.
-
NADPH Cofactor: Cytochrome P450-mediated reactions are monooxygenase reactions that require a source of electrons, which is supplied by the cofactor NADPH via NADPH-P450 reductase. The inclusion of an NADPH-regenerating system ensures that the cofactor concentration does not become a rate-limiting factor during the incubation.
-
Self-Validating Controls: The protocol's trustworthiness is established through a series of controls. A "No NADPH" control is mandatory to confirm that metabolite formation is strictly NADPH-dependent, a hallmark of CYP activity. A "No Enzyme" control ensures that the observed conversion is not a result of non-enzymatic degradation of the substrate under the incubation conditions.
Caption: Workflow for in vitro metabolism of Tazarotenic Acid using recombinant CYPs.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of tazarotenic acid in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM. Further dilute in the buffer to create working solutions.
-
Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.
-
Dilute recombinant human CYP26A1 or CYP26B1 (co-expressed with reductase) in phosphate buffer to the desired final concentration (e.g., 10-50 pmol/mL).
-
-
Incubation Setup (Final Volume: 200 µL):
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to final volume).
-
Recombinant CYP enzyme solution.
-
Tazarotenic acid working solution (final concentration typically 0.1-10 µM).
-
-
Set up parallel control incubations:
-
Control 1 (No NADPH): Replace the NADPH-regenerating system with buffer.
-
Control 2 (No Enzyme): Replace the enzyme solution with buffer.
-
-
Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to allow temperature equilibration.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 20 µL of the NADPH-regenerating system solution.
-
Vortex gently and incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
Vortex the samples vigorously for 1 minute to precipitate the protein.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the formation of this compound.
-
Compare the amount of metabolite formed in the complete incubation with the control incubations. Significant metabolite formation should only be observed in the presence of both the enzyme and NADPH.
-
Conclusion and Implications
The identification of CYP26A1 and CYP26B1 as the principal enzymes responsible for tazarotenic acid sulfoxidation represents a significant advancement in our understanding of retinoid metabolism. This finding expands the known substrate profile of the CYP26 family beyond endogenous retinoids to include xenobiotics. For drug development professionals, this knowledge is critical. It suggests that co-administration of tazarotene with potent inhibitors of CYP26 enzymes could potentially increase systemic levels of tazarotenic acid, a factor that must be considered during safety and drug-drug interaction assessments. Conversely, this specific metabolic pathway could be leveraged for the design of new retinoid drugs with tailored pharmacokinetic profiles. This in-depth guide provides the foundational knowledge and practical methodologies necessary for researchers to further explore this important metabolic pathway.
References
- Tang-Liu, D. D., & Chan, K. W. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287.
- Foti, R. S., Isoherranen, N., et al. (2016). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 44(8), 1299-1308.
- Petkovich, M., & Belyaeva, O. V. (2022). Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes. International Journal of Molecular Sciences, 23(19), 11886.
- Chithalen, J. V., et al. (2002). Functional properties and substrate characterization of human CYP26A1, CYP26B1, and CYP26C1 expressed by recombinant baculovirus in insect cells. Drug Metabolism and Disposition, 30(12), 1489-1497.
- Topletz, A. R., et al. (2012). Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases. The Journal of Biological Chemistry, 287(47), 39564–39575.
- Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886.
- Topletz, A. R., et al. (2012). Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases.
- Menter, A. (1997). Tazarotene--first of a new generation of receptor-selective retinoids.
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- Nelson, W. L., & Isoherranen, N. (2013). Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics. Current Topics in Medicinal Chemistry, 13(12), 1424–1446.
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An In-depth Technical Guide to the Binding Affinity of Tazarotene Metabolites for Retinoic Acid Receptors
Abstract
Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of dermatological conditions such as plaque psoriasis and acne vulgaris.[1][2] Its therapeutic efficacy is not mediated by the compound itself, but by its metabolites, which modulate gene expression through interaction with retinoic acid receptors (RARs). This technical guide provides a detailed examination of the metabolic activation of tazarotene and the subsequent binding affinity of its key metabolites for the three RAR subtypes: RARα, RARβ, and RARγ. We will delve into the underlying signaling pathways, present quantitative binding data, and detail a robust experimental protocol for the characterization of these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.
The Tazarotene Metabolic Pathway: From Prodrug to Active Ligands
Tazarotene is an acetylenic retinoid administered as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body.[3][4] Upon topical application, tazarotene undergoes rapid hydrolysis by esterases present in the skin to form its primary active metabolite, tazarotenic acid .[5][6]
This initial conversion is critical, as tazarotenic acid is the principal molecule responsible for the drug's therapeutic effects through its interaction with RARs.[7] Tazarotenic acid can be further metabolized in the body, notably to tazarotenic acid sulfoxide and other polar metabolites, which are then eliminated.[3][5] While tazarotenic acid is the primary receptor-selective ligand, understanding the complete metabolic cascade is essential for a full pharmacokinetic and pharmacodynamic profile.
The metabolic conversion pathway is illustrated below:
Caption: Metabolic activation of Tazarotene.
The Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoids exert their profound effects on cellular differentiation, proliferation, and inflammation by modulating gene transcription.[2] This process is mediated by nuclear receptors, primarily the Retinoic Acid Receptors (RARs), which exist as three distinct subtypes: RARα, RARβ, and RARγ.[8]
The canonical signaling pathway involves the following key steps:
-
Ligand Binding: An active retinoid ligand, such as tazarotenic acid, enters the nucleus and binds to an RAR.
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR).[8]
-
DNA Interaction: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes.
-
Transcriptional Regulation: In the absence of a ligand, the receptor complex is often bound to corepressor proteins, silencing gene expression. Ligand binding induces a conformational change that causes the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then initiates the transcription of downstream genes, leading to a physiological response.
The selective activation of different RAR subtypes is thought to contribute to the specific therapeutic effects and side-effect profiles of various retinoids.[6]
Caption: The Retinoic Acid Receptor (RAR) signaling pathway.
Quantitative Binding Affinity of Tazarotene Metabolites
The therapeutic utility of tazarotene is rooted in the specific binding characteristics of its active metabolite, tazarotenic acid. Extensive in vitro studies have established that tazarotenic acid binds to all three RAR subtypes but displays significant selectivity for RARβ and RARγ over RARα.[9][10] This receptor preference is believed to be a key factor in its clinical efficacy and tolerability profile.[6]
While tazarotenic acid is the primary mediator of biological activity, its subsequent metabolite, this compound, is also formed.[7] However, the available scientific literature predominantly focuses on the binding affinity of tazarotenic acid, and quantitative binding data (e.g., Kd or Ki values) for this compound are not as readily reported. The data presented here pertains to the well-characterized active metabolite, tazarotenic acid.
The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Relative Binding Affinity of Tazarotenic Acid for RAR Subtypes
| Retinoid Metabolite | Receptor Subtype | Relative Binding Affinity / Selectivity |
|---|---|---|
| Tazarotenic Acid | RARα | Weak / Low |
| Tazarotenic Acid | RARβ | High / Selective |
| Tazarotenic Acid | RARγ | High / Selective |
Note: This table summarizes the consensus from multiple sources.[1][2][4][6][10] Specific Kd values can vary between experimental setups. For instance, studies on various retinoids have shown Kd values for high-affinity RAR interactions to be in the low nanomolar (0.2-0.7 nM) range.[11][12]
Experimental Protocol: Competitive Radioligand Binding Assay
To quantitatively determine the binding affinity (Ki) of an unlabeled compound like this compound for specific RAR subtypes, a competitive radioligand binding assay is the gold standard.[13][14] This method measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Principle
This assay relies on the principle of competition.[15] A constant, low concentration of a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) is incubated with a source of the target receptor (e.g., nuclear extracts from cells overexpressing a specific RAR subtype).[16] Increasing concentrations of the unlabeled test compound (the "competitor") are added. The more effectively the test compound binds to the receptor, the less radioligand will be bound at equilibrium. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
Step-by-Step Methodology
-
Receptor Preparation:
-
Culture cells (e.g., COS-7 or insect cells) engineered to express high levels of a single human RAR subtype (RARα, RARβ, or RARγ).[16]
-
Harvest the cells and prepare nuclear extracts via cell lysis and centrifugation to isolate the nuclei, which contain the target receptors.
-
Determine the protein concentration of the nuclear extract using a standard method like the Bradford or BCA assay to ensure consistent receptor amounts in each reaction.
-
-
Assay Setup (in 96-well plate format):
-
Total Binding Wells: Add nuclear extract, assay buffer, and a fixed concentration of radioligand (e.g., 3 nM [³H]-9-cis-Retinoic acid).
-
Non-Specific Binding (NSB) Wells: Add nuclear extract, assay buffer, radioligand, and a high concentration of a known unlabeled ligand (e.g., 1 µM 9-cis-retinoic acid) to saturate all specific binding sites. This measures the amount of radioligand that binds to components other than the receptor.
-
Competitor Wells: Add nuclear extract, assay buffer, radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubation:
-
Incubate the plate for a sufficient period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand passes through.[14]
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Tazarotene's clinical activity is mediated by its active metabolite, tazarotenic acid, which demonstrates a clear and selective binding preference for Retinoic Acid Receptor subtypes β and γ. While tazarotenic acid is further metabolized to this compound, the primary receptor interactions driving the therapeutic effect have been attributed to the parent acid. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, represent a robust and validated system for quantifying the affinity of novel compounds for these critical nuclear receptors. A thorough understanding of these molecular interactions is paramount for the rational design and development of next-generation retinoids with optimized efficacy and improved safety profiles.
References
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Nelson, W. L., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Journal of Pharmacology and Experimental Therapeutics. [Link]
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National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem Compound Database. Retrieved from [Link]
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Eurofins. (n.d.). RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay, Panlabs. Eurofins.com. [Link]
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Shidoji, Y., & Hosoya, N. (1980). Competitive protein-binding radioassay for retinoic acid. Analytical Biochemistry, 104(2), 457-463. [Link]
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Allenby, G., et al. (1994). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. The Journal of biological chemistry, 269(24), 16689–16695. [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign-services.com. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford-bioscience.co.uk. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Tang-Liu, D. D., et al. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
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Bernard, B. A., et al. (1992). Selective high affinity retinoic acid receptor alpha or beta-gamma ligands. Biochemical and Biophysical Research Communications, 186(2), 977-983. [Link]
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Leyden, J. J. (2001). Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy. Cutis, 68(2 Suppl), 8-14. [Link]
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Yen, A., et al. (2002). A Retinoic Acid Receptor beta/gamma-selective Prodrug (Tazarotene) Plus a Retinoid X Receptor Ligand Induces Extracellular Signal-Regulated Kinase Activation, Retinoblastoma Hypophosphorylation, G0 Arrest, and Cell Differentiation. Clinical Cancer Research, 8(7), 2311-2321. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tazarotene. Guide to Pharmacology. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Tazarotene? Patsnap Synapse. [Link]
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Nagpal, S., et al. (1996). Retinoic acid receptor gamma mediates topical retinoid efficacy and irritation in animal models. Journal of Investigative Dermatology, 106(3), 517-522. [Link]
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Menter, A. (1997). Tazarotene--first of a new generation of receptor-selective retinoids. International Journal of Dermatology, 36(Suppl 1), 1-2. [Link]
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Chen, Y. C., & Wu, C. Y. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 25(7), 3739. [Link]
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Al-Mbaideen, A. A., & Tallouzi, M. (2024). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Molecules, 29(12), 2883. [Link]
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Wikipedia. (n.d.). Retinoic acid receptor. Retrieved from [Link]
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Lamour, F. P., et al. (1996). Analysis of the ligand-binding domain of human retinoic acid receptor alpha by site-directed mutagenesis. Molecular and Cellular Biology, 16(1), 223-231. [Link]
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An In-depth Technical Guide to Tazarotenic Acid Sulfoxide (CAS Number: 603952-64-3)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotenic Acid Sulfoxide is a principal metabolite of the third-generation topical retinoid, tazarotene. As a key player in the metabolic cascade of tazarotene, a thorough understanding of this compound is paramount for researchers in dermatology, pharmacology, and drug metabolism. Tazarotene is the prodrug of tazarotenic acid, the active form that demonstrates high selectivity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[1][2] This selective binding modulates gene expression, leading to its therapeutic effects in the treatment of psoriasis, acne vulgaris, and photoaging.[3][4] this compound emerges from the oxidative metabolism of tazarotenic acid, a critical step in its systemic clearance.[1][5] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, metabolic pathway, analytical characterization, and its role as a crucial reference standard in pharmaceutical research and development.
Physicochemical Properties and Availability
A foundational understanding of a molecule begins with its fundamental physicochemical properties. This compound is a well-characterized organic molecule with the properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 603952-64-3 | [2][5][6][7][8][9][10] |
| Molecular Formula | C₁₉H₁₇NO₃S | [5][6][7][9] |
| Molecular Weight | 339.41 g/mol | [6][7][9] |
| Chemical Name | 6-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinic acid | [2][7] |
| Synonyms | Tazarotenic Acid Impurity C, 6-[2-(3,4-Dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylic Acid | [11] |
Availability: this compound is available from several specialized chemical suppliers as a reference standard.[2][6][7][9] These standards are essential for the accurate quantification of the metabolite in biological matrices and for impurity profiling of tazarotene and its formulations. Typically, it is supplied as a solid with a certificate of analysis detailing its purity and characterization data.
Synthesis and Purification
The synthesis of this compound is not commonly performed in a standard laboratory setting due to its primary role as a metabolite. However, for the purpose of generating a reference standard, a plausible synthetic route involves the controlled oxidation of Tazarotenic Acid.
Conceptual Synthetic Workflow
The synthesis of this compound commences with its precursor, Tazarotenic Acid, which is the active metabolite of the prodrug Tazarotene. The key transformation is the selective oxidation of the sulfide moiety within the thiochromane ring to a sulfoxide.
Experimental Protocol: Oxidation of Tazarotenic Acid
This protocol describes a general method for the oxidation of an aryl sulfide to a sulfoxide, adapted for the synthesis of this compound from Tazarotenic Acid.
Materials:
-
Tazarotenic Acid
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Triflic Acid (TfOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve Tazarotenic Acid in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: While stirring, slowly add one equivalent of hydrogen peroxide (30% solution).
-
Catalyst Addition: Add a catalytic amount of triflic acid to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
Justification of Experimental Choices: The use of hydrogen peroxide as the oxidant is advantageous due to its clean byproducts (water). Triflic acid is a strong acid catalyst that can activate the hydrogen peroxide for a more efficient oxidation. The reaction is performed at 0°C to control the exothermicity and to minimize over-oxidation to the corresponding sulfone. Purification by column chromatography is a standard and effective method for separating the desired sulfoxide from any unreacted starting material and the sulfone byproduct.
Metabolic Pathway and Mechanism of Formation
This compound is a product of Phase I metabolism of tazarotenic acid. After topical application, the prodrug tazarotene is rapidly hydrolyzed by esterases in the skin and blood to its active form, tazarotenic acid.[1][2] Tazarotenic acid then undergoes systemic absorption and is further metabolized in the liver.
The formation of this compound is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, CYP26A1 and CYP26B1 have been identified as major contributors to the oxidation of the sulfur atom in the thiochromane ring of tazarotenic acid to form the sulfoxide. Other enzymes, such as CYP2C8, FMO1, and FMO3, also play a role in this metabolic conversion. This compound can be further oxidized to Tazarotenic Acid Sulfone.
Analytical Characterization
Accurate identification and quantification of this compound are crucial for pharmacokinetic and metabolism studies. This is typically achieved using a combination of chromatographic and spectrometric techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.
Typical LC-MS/MS Parameters:
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transition | m/z 340.3 → 280.3 |
| Collision Energy | Optimized for the specific instrument and compound |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water with a formic acid modifier |
Experimental Protocol: Quantification in Plasma
-
Sample Preparation: Precipitate plasma proteins by adding a threefold volume of acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data using the specified MRM transition.
-
Quantification: Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While detailed spectral data for this compound is not widely published, its characterization as a degradation product of tazarotene has been confirmed by extensive 1D and 2D NMR studies. For researchers synthesizing or isolating this compound, acquiring ¹H and ¹³C NMR spectra is essential for structural verification. The expected spectra would show characteristic shifts for the aromatic protons of the nicotinic acid and thiochromane rings, the gem-dimethyl group, and the methylene protons of the thiochromane ring, with the sulfoxide group inducing notable shifts in the adjacent protons and carbons compared to the parent tazarotenic acid.
Role as a Reference Standard
The primary application of this compound is as a reference standard in analytical chemistry.[2][8] Its use is critical for:
-
Pharmacokinetic Studies: Accurately quantifying the formation and elimination of this metabolite in vivo to understand the metabolic profile of tazarotene.
-
Drug Metabolism Studies: Investigating the specific enzymes responsible for the metabolism of tazarotenic acid.
-
Impurity Profiling: Identifying and quantifying this compound as a potential impurity in tazarotene drug substances and finished products.
-
Method Validation: Ensuring the accuracy, precision, and specificity of analytical methods developed for the analysis of tazarotene and its metabolites.
Conclusion
This compound, with CAS number 603952-64-3, is a pivotal metabolite in the biotransformation of the topical retinoid tazarotene. Its formation through oxidative metabolism represents a key clearance pathway for the active drug, tazarotenic acid. A comprehensive understanding of its synthesis, physicochemical properties, and analytical characterization is indispensable for professionals in drug development and regulatory sciences. The availability of high-purity reference standards for this compound is essential for conducting robust pharmacokinetic and metabolism studies, ultimately ensuring the safety and efficacy of tazarotene-based therapies. This guide provides a foundational technical resource to support these critical research and development endeavors.
References
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Tang-Liu, D. D., & R. A. S. Chandraratna. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]
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Marks, R. (1998). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 39(4 Pt 2), S134–S138. [Link]
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Larsen, F. G., & Steinkjer, B. (2000). Pharmacokinetics of tazarotene and acitretin in psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(5), 715-725. [Link]
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Foti, R. S., Isoherranen, N., Zelter, A., Dickmann, L. J., Buttrick, B. R., Diaz, P., Douguet, D., & Rettie, A. E. (2014). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 42(5), 844–851. [Link]
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Farhana, S., & Kondapaneni, R. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceuticals (Basel, Switzerland), 16(1), 103. [Link]
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Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Detection of Tazarotenic Acid Sulfoxide
This comprehensive technical guide provides detailed methodologies for the quantitative analysis of Tazarotenic Acid Sulfoxide, a key metabolite of the third-generation retinoid, tazarotene. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism, offering in-depth protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of this compound Monitoring
Tazarotene, a prodrug, is rapidly hydrolyzed in vivo to its active form, tazarotenic acid.[1][2] This active metabolite is responsible for the therapeutic effects observed in the treatment of psoriasis, acne, and photoaging through its selective binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[3] Subsequent oxidative metabolism of tazarotenic acid leads to the formation of metabolites such as this compound and tazarotenic acid sulfone.[4] Monitoring the levels of these metabolites is crucial for comprehensive pharmacokinetic studies, understanding the drug's metabolic fate, and assessing systemic exposure.[5][6]
This guide focuses on robust and validated analytical methods for the accurate detection and quantification of this compound in various biological matrices. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for bioanalytical applications.[7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Name | 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinic acid | [8][9] |
| CAS Number | 603952-64-3 | [10] |
| Molecular Formula | C19H17NO3S | [10] |
| Molecular Weight | 339.4 g/mol | [10] |
Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity, specificity, and high-throughput capabilities.[4][5] The principles of this technique involve the chromatographic separation of the analyte from matrix components followed by its detection based on its specific mass-to-charge ratio (m/z).
Rationale for Method Selection
The complex nature of biological samples necessitates a highly selective and sensitive analytical technique.[11] LC-MS/MS provides this by coupling the resolving power of liquid chromatography with the specific detection of tandem mass spectrometry. This minimizes interferences from endogenous matrix components, ensuring accurate quantification even at low concentrations.[12]
Experimental Workflow
The overall workflow for the analysis of this compound in a biological matrix, such as plasma, is depicted below.
Detailed Protocols
LLE is a robust and widely used technique for the extraction of analytes from biological fluids.[12]
Protocol:
-
To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Vortex the sample for 10 seconds.
-
Add 50 µL of 5% glacial acetic acid to acidify the plasma.[5] This step is crucial to ensure that this compound, which is an acid, is in its non-ionized form, thereby enhancing its partitioning into the organic solvent.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl ether and cyclohexane, 4:1 v/v).[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water).
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
The following conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 50 x 2.0 mm, 2.5 µm) | Provides good retention and separation for moderately polar compounds like this compound.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (1:1, v/v) | Organic solvents are necessary for the elution of the analyte from the reverse-phase column.[4] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.0 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume for LC-MS/MS analysis.[4] |
| Gradient Elution | A gradient elution is recommended to ensure the efficient separation of the analyte from matrix components and to shorten the analysis time.[4][5] A typical gradient might start with a high percentage of Mobile Phase A, which is then decreased over time as the percentage of Mobile Phase B is increased. | Provides better resolution and peak shape compared to isocratic elution. |
Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains a pyridine nitrogen that can be readily protonated.[4] |
| MRM Transition | m/z 340.3 → 280.3 | The precursor ion ([M+H]+) for this compound is m/z 340.3. The product ion at m/z 280.3 is a stable and abundant fragment, providing high selectivity and sensitivity for detection.[4] |
| Internal Standard | A suitable stable isotope-labeled internal standard or a structurally similar compound should be used. | Tolbutamide (m/z 271.2 → 91.1) has been successfully used as an internal standard in related analyses.[4] |
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where the sensitivity of LC-MS/MS is not required, or for the analysis of bulk drug substances and pharmaceutical formulations, a stability-indicating HPLC-UV method can be developed.[13][14]
Rationale for Method Selection
HPLC-UV is a cost-effective and robust technique that is widely available in analytical laboratories. It is well-suited for the quantification of analytes at higher concentrations and for assessing the purity and stability of drug substances and products.[15]
Experimental Workflow
Detailed Protocol
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) | A standard column for routine HPLC analysis.[13] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 3.0) and an organic modifier (e.g., methanol, acetonitrile). | The pH of the mobile phase is critical for controlling the ionization state of the acidic analyte and achieving good peak shape.[13] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[13] |
| Injection Volume | 20 µL | A standard injection volume for HPLC-UV analysis. |
| Detection Wavelength | Monitor at a wavelength where the analyte has significant absorbance, for example, around 325 nm, as is common for tazarotene and its related substances.[13] Tazarotene has a λmax at 259 and 352 nm.[1] | Ensures optimal sensitivity for the analyte. |
| Column Temperature | 35°C | Maintaining a constant column temperature ensures reproducible retention times.[13] |
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[16][17] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[18][19]
Key Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20] This is particularly important for stability-indicating methods where the analyte needs to be resolved from its degradation products.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
Acceptance Criteria for a Validated Bioanalytical Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LLOQ) |
| LLOQ | Should be at a level that is appropriate for the intended application. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the reliable detection and quantification of this compound. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, including the sample matrix, the expected concentration of the analyte, and the available instrumentation. Proper method validation is paramount to ensure the generation of high-quality, reproducible data that can confidently be used in research and regulatory submissions.
References
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Foti, R. S., Isoherranen, N., Diaz, P., Douguet, D., & Zelter, A. (2012). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 40(8), 1482–1491. [Link]
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ResearchGate. (n.d.). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study. Retrieved January 16, 2026, from [Link]
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Al-Sowayan, N. S., & Al-Saleh, H. I. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study. Molecules, 30(1), 1. [Link]
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Roy, C., & Chakrabarty, J. (2013). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Indo American Journal of Pharmaceutical Research, 3(7), 5036-5047. [Link]
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Roy, C., & Chakrabarty, J. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 54(8), 1362–1370. [Link]
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UCL Discovery. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. Retrieved January 16, 2026, from [Link]
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Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Retrieved January 16, 2026, from [Link]
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International Journal of Scientific & Technology Research. (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. Retrieved January 16, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 16, 2026, from [Link]
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Universität Bielefeld. (2021). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. Retrieved January 16, 2026, from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 16, 2026, from [Link]
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PubMed. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Retrieved January 16, 2026, from [Link]
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PubMed. (2001). Pharmacokinetics and safety of tazarotene. Retrieved January 16, 2026, from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 16, 2026, from [Link]
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SynZeal. (n.d.). Tazarotene Sulfoxide. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Retrieved January 16, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 16, 2026, from [Link]
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MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved January 16, 2026, from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 16, 2026, from [Link]
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Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved January 16, 2026, from [Link]
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Journal of Advanced Scientific Research. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS. Retrieved January 16, 2026, from [Link]
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A Robust and Accessible UPLC-QDa Method for the High-Throughput Quantification of Tazarotenic Acid Sulfoxide in Biological Matrices
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a highly selective, sensitive, and validated Ultra-Performance Liquid Chromatography with Quadrupole Dalton (UPLC-QDa) mass detection method for the quantification of Tazarotenic Acid Sulfoxide. Tazarotene, a third-generation topical retinoid, is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, which is subsequently metabolized to its sulfoxide and sulfone forms.[1][2][3] Monitoring the sulfoxide metabolite is crucial for comprehensive pharmacokinetic, drug metabolism, and safety studies. Traditional analytical methods relying solely on UV detection can lack the specificity required to distinguish metabolites from endogenous interferences. The described method leverages the power of UPLC for rapid, high-resolution separations and the Waters® ACQUITY™ QDa™ mass detector for definitive mass-based confirmation and quantification. This approach provides a streamlined, robust, and accessible workflow suitable for drug development professionals in regulated environments, eliminating the complexity of traditional mass spectrometry while ensuring data integrity and confidence.[4][5] The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[6][7][8]
Scientific Rationale & Methodological Causality
The fundamental challenge in bioanalysis is the precise quantification of a target analyte within a complex biological matrix. While this compound possesses a UV chromophore, relying on optical detection alone is fraught with risk, primarily from co-eluting endogenous matrix components or other metabolites that can interfere with accurate quantification.
Why UPLC-QDa?
-
Ultra-Performance Liquid Chromatography (UPLC): The choice of UPLC technology is predicated on its ability to deliver superior chromatographic resolution and speed compared to conventional HPLC. By using sub-2-µm particle columns, we achieve sharper, narrower peaks. This increased peak capacity is not merely for aesthetic purposes; it is a critical first line of defense against matrix effects, significantly improving the quality of data sent to the detector.
-
The ACQUITY QDa Mass Detector: This single quadrupole mass detector is purposefully designed to be as accessible and intuitive as a photodiode array (PDA) detector for chromatographers.[9] Its primary role in this method is to provide an orthogonal detection technique based on a fundamental molecular property: mass-to-charge ratio (m/z). This provides an unequivocal layer of specificity that UV detection cannot match. For this assay, we operate the QDa detector in Single Ion Recording (SIR) mode . Instead of scanning a wide mass range, the quadrupole is set to only allow ions of a specific m/z—in this case, the protonated molecular ion [M+H]⁺ of this compound—to reach the detector.[10] This dramatically reduces chemical noise and enhances the signal-to-noise ratio, leading to the superior sensitivity required for quantifying low-level metabolites in biological samples.[11]
This synergistic UPLC-QDa combination provides a self-validating system where the retention time from the UPLC provides chromatographic identity, and the QDa provides mass-based identity, ensuring unparalleled confidence in the quantitative results.[12]
Metabolic Context and Analytical Workflow
The quantification of this compound is placed in the context of tazarotene's metabolic pathway. Understanding this sequence is key to appreciating the analytical challenge.
Caption: Metabolic conversion of Tazarotene to the target analyte.
The overall experimental process is designed for efficiency and robustness, from sample receipt to final data reporting.
Caption: High-level experimental workflow for sample analysis.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Tazarotenic Acid-d6 (or other suitable stable isotope-labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Instrumentation & Conditions
The system comprises a Waters ACQUITY UPLC I-Class System coupled to a Waters ACQUITY QDa Mass Detector, controlled by Empower® 3 Chromatography Data Software (CDS).
Table 1: UPLC-QDa Method Parameters
| Parameter | Setting | Causality/Rationale |
|---|---|---|
| UPLC System | ACQUITY UPLC I-Class | High pressure mixing and low delay volume for optimal gradient performance. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides standard reversed-phase retention; 1.7 µm particles ensure high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.5 mL/min | Optimal for a 2.1 mm ID column to balance speed and efficiency. |
| Gradient | 10% B to 95% B in 2.5 min, hold 0.5 min, return to 10% B in 0.1 min, hold 0.9 min | A rapid gradient ensures a short run time suitable for high-throughput analysis. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | Small volume minimizes peak distortion and is suitable for UPLC. |
| QDa Detector | ACQUITY QDa (Performance) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nicotinic acid moiety is readily protonated. |
| Capillary Voltage | 0.8 kV | Optimized for stable spray and efficient ion generation. |
| Cone Voltage | 15 V | Provides sufficient energy for desolvation without in-source fragmentation. |
| SIR Channels | Channel 1: m/z 384.1 (this compound [M+H]⁺)Channel 2: m/z 374.1 (Example IS [M+H]⁺) | Specific monitoring of the target ions maximizes sensitivity and selectivity. |
| Probe Temp. | 600 °C | Facilitates efficient desolvation of the mobile phase. |
Protocol: Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the Internal Standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for spiking.
-
Calibration Curve Standards: Spike 95 µL of control biological matrix with 5 µL of the appropriate working standard solution to create an 8-point calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in the same manner at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Protocol: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL) to all tubes except the blank matrix. Vortex for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the UPLC-QDa system.
Method Validation Protocol & Results
The method was validated following the core tenets of the FDA's Bioanalytical Method Validation Guidance.[6][8]
Specificity and Selectivity
-
Protocol: Analyze six different blank lots of the biological matrix, with and without the IS, to check for interfering peaks at the retention times of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity and Range
-
Protocol: Analyze three separate calibration curves prepared on three different days. Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Acceptance Criteria: A linear regression (1/x² weighting) should yield a coefficient of determination (r²) ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
-
Protocol: Analyze six replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.
-
Acceptance Criteria: For intra- and inter-day runs, the precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (%RE) should be within ±15% of the nominal value (±20% at LLOQ).
Table 2: Representative Validation Summary Data
| QC Level (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
|---|---|---|---|---|
| LLOQ (1.0) | 8.5 | -5.2 | 11.2 | -3.8 |
| Low QC (3.0) | 6.1 | 2.5 | 7.9 | 4.1 |
| Mid QC (150) | 4.3 | 1.8 | 5.5 | 2.7 |
| High QC (800) | 3.9 | -1.1 | 4.8 | -0.5 |
Stability
-
Protocol: Analyze low and high QC samples after subjecting them to various storage and handling conditions (e.g., 24 hours at room temp, 3 freeze-thaw cycles, 48 hours in autosampler).
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Conclusion
This application note presents a validated UPLC-QDa method that is fit-for-purpose for the quantitative determination of this compound in biological matrices. The synergy between the high-resolving power of UPLC and the confident mass confirmation of the ACQUITY QDa detector provides an analytical solution that is not only sensitive and specific but also robust and accessible to a wide range of laboratory environments.[13] By simplifying the analytical workflow and removing the operational barriers often associated with mass spectrometry, this method empowers researchers and drug development professionals to generate high-quality, reliable data with greater efficiency.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Nelson, N. et al. (2018). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. National Institutes of Health. [Link]
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Waters Corporation. ACQUITY QDa II Mass Detector. [Link]
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LabRulez. Waters ACQUITY QDa II Mass Detector. [Link]
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Waters Corporation. ACQUITY QDa II Mass Detector. [Link]
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Tong, Y. et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. PubMed. [Link]
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LabRulez. ACQUITY QDa II Mass Detector. [Link]
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Waters Corporation. (2014). ACQUITY QDa Detector. [Link]
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Hamzehpour, H. et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. PubMed Central. [Link]
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ResearchGate. Pharmacokinetics and safety of tazarotene. [Link]
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Karanam, V. et al. (2020). Insights into the degradation chemistry of tazarotene.... PubMed. [Link]
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Waters Corporation. Advantages of the ACQUITY QDa Detector in the Medicinal Chemistry Laboratory. [Link]
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See, J. A. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. PubMed. [Link]
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Lowe, N. (1998). Pharmacokinetics and safety of tazarotene. PubMed. [Link]
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Hamzehpour, H. et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method.... PubMed. [Link]
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Waters Corporation. (2019). Mass Detection: The Key to Faster Biopharma Analysis. [Link]
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Waters Corporation. Waters ACQUITY UPLC H-Class Coupled with an ACQUITY QDa Detector to Provide a Highly Sensitive and Specific Solution for Cleaning Validation. [Link]
-
Waters Corporation. (2015). The Use of the ACQUITY QDa Detector for a Selective, Sensitive, and Robust Quantitative Method for a Potential Genotoxic Impurity. [Link]
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Waters Corporation. ACQUITY QDa Detector - QC APPLICATIONS COMPENDIUM. [Link]
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Application Note: Tazarotenic Acid Sulfoxide as a Reference Standard in Drug Analysis
Introduction: The Critical Role of Impurity Profiling in Tazarotene Quality Control
Tazarotene, a third-generation topical retinoid, is a cornerstone in the treatment of psoriasis, acne vulgaris, and photodamage.[1] As a prodrug, it is rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid, which exerts its therapeutic effects by selectively binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[2] The efficacy and safety of pharmaceutical products containing tazarotene are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate rigorous control of impurities in drug substances and products.[3][4][5]
Impurities can arise from various sources, including the synthetic route, degradation of the API during storage, or metabolic processes in the body.[6][7] Tazarotenic Acid Sulfoxide has been identified as a significant metabolite and a potential degradation product of tazarotene, formed through oxidative pathways.[8][9] Its presence, even in minute quantities, can impact the safety and efficacy profile of the final drug product. Therefore, the accurate identification and quantification of this compound are paramount for ensuring the quality and consistency of tazarotene formulations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard in the analytical testing of tazarotene. We will delve into the scientific rationale behind the analytical methodology, present a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and discuss the regulatory context for impurity profiling.
Chemical Profile: this compound
A thorough understanding of the reference standard's chemical properties is fundamental to its application in analytical science.
| Property | Value | Source |
| Chemical Name | 6-((4,4-Dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinic acid | |
| CAS Number | 603952-64-3 | [3] |
| Molecular Formula | C₁₉H₁₇NO₃S | [3] |
| Molecular Weight | 339.41 g/mol |
Metabolic and Degradation Pathway of Tazarotene
The significance of this compound as an impurity is rooted in the metabolic and degradation pathways of tazarotene. Tazarotene is designed to be rapidly converted to its active form, tazarotenic acid. This active metabolite then undergoes further metabolism, including oxidation to its sulfoxide derivative.[8][9] Additionally, forced degradation studies, which are intentionally rigorous to predict long-term stability, have shown that tazarotene is susceptible to oxidation, leading to the formation of tazarotene sulfoxide.[6] Subsequent hydrolysis of tazarotene sulfoxide results in the formation of this compound.
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In vitro assays to measure Tazarotenic Acid Sulfoxide formation
An Application Guide for Drug Development Professionals
Introduction: The Metabolic Journey of Tazarotene
Tazarotene is a third-generation, receptor-selective topical retinoid, formulated as a prodrug.[1] Upon topical application, it undergoes rapid hydrolysis by esterases in the skin and plasma to its active metabolite, tazarotenic acid.[1] This active form is responsible for the drug's therapeutic effects in treating psoriasis, acne vulgaris, and photoaging by binding to retinoic acid receptors (RARs).[1] The clinical efficacy and safety profile of tazarotene are intrinsically linked to the pharmacokinetics of tazarotenic acid, which is further metabolized into more polar, excretable compounds.
One of the key metabolic pathways for tazarotenic acid is sulfoxidation, which results in the formation of Tazarotenic Acid Sulfoxide. This oxidative reaction is a critical step in the drug's clearance and detoxification. Understanding the dynamics of this transformation is paramount for predicting drug efficacy, assessing potential drug-drug interactions (DDIs), and understanding inter-individual variability in patient response.
The formation of this compound is catalyzed by Phase I drug-metabolizing enzymes. While early reports implicated Flavin-containing Monooxygenases (FMOs) and certain Cytochrome P450 (CYP) enzymes, more recent studies using clinically relevant substrate concentrations have identified CYP26A1 and CYP26B1 as the primary enzymes responsible for this sulfoxidation, with contributions from other CYPs like CYP2C8 and CYP3A7.[2] This highlights the necessity of robust, well-designed in vitro systems to accurately characterize this metabolic pathway.
This application note provides a detailed guide for researchers to design, execute, and interpret in vitro assays for measuring the formation of this compound. We will explore the rationale behind selecting the appropriate enzyme systems and provide step-by-step protocols grounded in scientific integrity.
Part 1: Foundational Principles and Selection of the In Vitro System
The cornerstone of an effective in vitro metabolism study is the selection of an appropriate biological system that accurately recapitulates the in vivo environment. The choice depends on the study's objective, from initial screening to detailed mechanistic investigation.
Causality Behind Experimental Choices: Microsomes vs. Recombinant Enzymes
-
Human Liver Microsomes (HLM): HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are a workhorse in drug metabolism studies.[3][4]
-
Why use HLM? They contain a rich complement of membrane-bound Phase I enzymes, including a wide array of CYPs and FMOs, in their native lipid environment.[3][5] This makes HLM an ideal and cost-effective system for initial screening to confirm if tazarotenic acid is indeed metabolized via oxidation and to estimate the overall rate of hepatic clearance.[5][6]
-
Limitations: HLM preparations can have significant donor-to-donor variability. Furthermore, while they provide a global view of metabolism, they cannot definitively identify which specific enzyme isoform is responsible for the reaction when multiple enzymes are capable of catalyzing it.[4]
-
-
Recombinant Human Enzymes: These are individual drug-metabolizing enzymes (e.g., CYP26A1, CYP2C8, FMO3) produced in and purified from expression systems like baculovirus-infected insect cells or E. coli.
-
Why use Recombinant Enzymes? They are essential for "reaction phenotyping"—the process of identifying the specific enzyme(s) responsible for a particular metabolic pathway.[2] By incubating tazarotenic acid with a panel of individual enzymes, researchers can precisely quantify the contribution of each to sulfoxide formation. This is critical for predicting DDIs; if a co-administered drug is a known inhibitor of the primary metabolizing enzyme (e.g., CYP2C8), it could lead to toxic accumulation of tazarotenic acid.
-
Limitations: Recombinant systems lack the complete cellular context and may not perfectly reflect the kinetics observed in a complex system like HLM or intact hepatocytes.
-
The logical approach is a tiered one: start with pooled HLM to confirm metabolic activity and determine intrinsic clearance, then proceed to a panel of recombinant enzymes to dissect the specific contributions of each isoform.
Caption: Step-by-step experimental workflow for the HLM assay.
Protocol 2: Reaction Phenotyping with Recombinant Enzymes
This protocol identifies the specific enzymes responsible for sulfoxide formation.
A. Materials and Reagents
-
Same as Protocol 1, but replace HLM with a panel of individual recombinant human enzymes.
-
Recommended Panel: Based on literature, prioritize CYP26A1, CYP26B1, CYP2C8, CYP3A4, CYP3A5, CYP3A7, FMO1, and FMO3. [2]* Each recombinant enzyme system will also require a specific concentration of cytochrome P450 reductase and cytochrome b5, as specified by the manufacturer.
B. Step-by-Step Methodology
-
Setup: The assay is set up as a series of parallel incubations, with each reaction containing a single recombinant enzyme.
-
Enzyme Concentration: The concentration of each enzyme should be optimized based on manufacturer recommendations and preliminary experiments to ensure linear metabolite formation over the incubation time. For example, a study on tazarotenic acid metabolism used 20 nM for recombinant CYP26 enzymes. [2]3. Incubation: The incubation procedure is identical to the HLM protocol. A single, optimized time point (e.g., 30 minutes) within the linear range is often sufficient for screening purposes.
-
Controls:
-
A -NADPH control is required for each enzyme that shows activity.
-
A vector control (microsomes from the expression system lacking the enzyme) should be run to ensure the observed activity is not from the background expression system.
-
-
Analysis: The rate of sulfoxide formation (e.g., pmol/min/pmol enzyme) is calculated for each enzyme. The relative contribution of each enzyme can then be estimated by comparing these rates.
Part 3: Analysis and Data Interpretation
Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its superior sensitivity and selectivity. [7][8]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and an organic solvent (methanol or acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. [2]* Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. [2]Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored, ensuring highly specific quantification and minimizing interference from the biological matrix.
Data Interpretation
1. Metabolic Stability and Intrinsic Clearance
From the HLM assay, the rate of disappearance of the parent compound (tazarotenic acid) or the rate of appearance of the metabolite (sulfoxide) is determined. By plotting the natural log of the remaining parent compound versus time, the elimination rate constant (k) can be calculated. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated as follows:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)
2. Enzyme Kinetics
To determine the kinetic parameters, the assay is run with varying concentrations of tazarotenic acid (e.g., 0-50 µM). [2]The resulting rates of formation are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
| Parameter | CYP26A1 (Example Data) | CYP26B1 (Example Data) | Unit | Significance |
| Vmax | 150 | 180 | pmol/min/pmol CYP | Maximum rate of sulfoxide formation. |
| Km | 2.5 | 4.0 | µM | Enzyme's affinity for the substrate. |
| CLint (Vmax/Km) | 60 | 45 | µL/min/pmol CYP | Efficiency of the enzyme at low substrate concentrations. |
Table based on representative data structure from literature.[2]
3. Reaction Phenotyping Results
The results from the recombinant enzyme panel will clearly show which enzymes are most active in forming this compound. For example, if CYP26A1 and CYP2C8 show high rates of formation while other CYPs and FMOs show negligible activity, these would be identified as the primary contributors to this metabolic pathway. This information is crucial for predicting clinical outcomes and guiding further drug development.
Caption: Metabolic activation and subsequent sulfoxidation of tazarotene.
References
-
Krueger, G. G., et al. (2001). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 145(Suppl. 60), 2-8. [Link]
-
Duarte, B., et al. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 15(12), 2735. [Link]
-
Isoherranen, N., et al. (2015). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 43(5), 706-715. [Link]
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MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio Tech. [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]
-
Lin, Z., et al. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 129-134. [Link]
-
Duarte, B., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 30(2), 299. [Link]
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Obach, R. S. (2008). Role of flavin-containing monooxygenase in drug development. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1507-1521. [Link]
-
Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism, 1(2), 181-191. [Link]
-
Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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Protocols for studying Tazarotenic Acid Sulfoxide in cell culture
An In-Depth Guide for Researchers
Introduction
Tazarotene is a third-generation, receptor-selective acetylenic retinoid used topically for the treatment of psoriasis, acne, and photodamaged skin.[1][2] It functions as a prodrug, rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[3][4] This active form exerts its therapeutic effects by binding to Retinoic Acid Receptors (RARs), showing particular selectivity for RARβ and RARγ subtypes.[2][5][6] The metabolic cascade continues as tazarotenic acid is further oxidized by cytochrome P450 enzymes, primarily CYP26A1 and CYP26B1, into metabolites including Tazarotenic Acid Sulfoxide.[7]
This document provides a comprehensive set of protocols for researchers and drug development professionals to investigate the biological activity of this compound in cell culture. As a key metabolite, understanding its specific effects on cellular pathways is crucial for a complete characterization of tazarotene's mechanism of action and overall pharmacological profile. The following sections detail the underlying signaling pathways, recommend appropriate cell models, and provide step-by-step protocols for assessing cellular responses, from viability to specific gene and protein expression.
Section 1: Mechanism of Action and Scientific Rationale
The Retinoic Acid Receptor (RAR) Signaling Pathway
Tazarotenic acid, the parent compound of the sulfoxide metabolite, mediates its effects through the canonical retinoid signaling pathway.[8] Retinoids are critical regulators of gene expression, influencing a vast array of cellular processes including proliferation, differentiation, and apoptosis.[8][9] The signaling is initiated when the ligand (e.g., tazarotenic acid) enters the nucleus and binds to a Retinoic Acid Receptor (RAR).[10]
RARs do not act alone; they form a heterodimer with Retinoid X Receptors (RXRs).[11][12] In the absence of a ligand, this RAR/RXR complex is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[9][12] This binding typically involves a complex of corepressor proteins that silence gene transcription.
Upon ligand binding to RAR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[12] This fully assembled complex then activates the transcriptional machinery, leading to the expression of target genes.[9][12] Studying this compound involves determining if it can also act as a ligand for RARs and trigger this cascade.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Section 2: Experimental Design Considerations
Cell Line Selection
The choice of cell line is critical and should be guided by the research question. Given that tazarotene is primarily used in dermatology, skin-derived cell lines are highly relevant. However, retinoids have broad biological effects, making other cell types valuable for comprehensive study.
| Cell Line Type | Examples | Rationale & Key Considerations | Relevant Citations |
| Keratinocytes | HaCaT (immortalized), Normal Human Epidermal Keratinocytes (NHEK; primary) | Primary target of topical tazarotene. Ideal for studying effects on differentiation and proliferation in the epidermis. HaCaT is a robust, easy-to-culture line; NHEKs provide a more physiologically relevant model. | [2][6] |
| Melanoma | UCT-Mel 1, UCT-Mel 2 | Retinoids are known to affect melanoma cell growth and differentiation. Useful for investigating anti-cancer potential. Different lines can show varied responsiveness. | [13] |
| Fibroblasts | Normal Human Dermal Fibroblasts (NHDF) | Important for studying effects on the dermis, including photoaging and extracellular matrix remodeling. | [14] |
| Breast Cancer | MCF-7, ZR-75-B | Retinoid signaling is a well-studied pathway in breast cancer. These lines are useful for exploring effects on cancer cell proliferation and express retinoid binding proteins. | [15] |
| Retinal Pigment Epithelial (RPE) | ARPE-19, HRPE | RPE cells are crucial for vitamin A metabolism in the eye and express RARs, making them a specialized model for studying retinoid receptor interactions. | [16][17] |
Reagent Preparation and Stability
-
Stock Solution: this compound is expected to be a hydrophobic molecule. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentrations using serum-free or low-serum cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
-
Stability: Retinoids can be sensitive to light, heat, and oxidation.[18] All handling should be performed under subdued light. The stability of the compound in cell culture medium over the course of the experiment should be considered, as it may degrade or be further metabolized by the cells.[19]
Experimental Controls
-
Vehicle Control: This is the most critical control. Cells are treated with the same volume of vehicle (e.g., DMSO) used to dissolve the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Positive Control: If possible, include a known RAR agonist like all-trans retinoic acid (ATRA) or the parent metabolite, tazarotenic acid. This helps validate that the cellular systems are responsive to RAR signaling.
-
Untreated Control: A culture of cells that receives no treatment can serve as a baseline for normal cell health and gene expression.
Section 3: Core Protocols
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][21]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[20]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[21]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14][21]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Carefully remove the old medium from the wells and add 100 µL of the treatment media (or vehicle control) to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20][21] Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20][22]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | Recommended Range |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 1 nM - 100 µM (logarithmic scale) |
| Incubation Time | 24, 48, 72 hours |
| Final DMSO % | ≤ 0.1% |
Protocol 3.2: Gene Expression Analysis (Quantitative RT-PCR)
This protocol measures changes in the mRNA levels of specific RAR target genes in response to treatment. RT-qPCR is a highly sensitive method for quantifying gene expression.[23][24]
Caption: A typical experimental workflow for gene expression analysis.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere. Treat cells with this compound at desired concentrations and for a specific time (e.g., 6-24 hours, as transcriptional changes can be rapid). Include vehicle controls.
-
RNA Extraction: After treatment, wash cells with cold PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol. It is crucial to quantify the RNA and assess its purity (A260/280 ratio).[25]
-
cDNA Synthesis: Convert an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcription kit. This step creates a stable template for the qPCR reaction.[24]
-
qPCR: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a gene of interest, and the diluted cDNA template. Run the reaction in a qPCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
| Target Gene | Function / Rationale |
| RARB | A well-known direct target of RAR signaling; its expression is often induced by retinoids.[16] |
| TIG1 | Tazarotene-Induced Gene 1; a key marker of tazarotene activity.[10] |
| CYP26A1 | An enzyme that catabolizes retinoic acid; its expression is induced by RAR signaling as a negative feedback mechanism.[8] |
| Housekeeping Gene | GAPDH, ACTB, B2M |
Protocol 3.3: Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify changes in the levels of specific proteins following treatment, confirming that transcriptional changes observed by qPCR translate to the protein level.[26][27]
Materials:
-
Treated cell samples
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[27]
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[27]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel to separate proteins based on their size.[28][29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[26][28]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., RARβ, or a downstream target) overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: After final washes, apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[29]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to correct for loading differences.[30]
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Tang-Liu, D. D., & Ehmann, F. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 293-306. Retrieved from [Link]
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Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Journal of Biological Chemistry, 288(48), 34506-34514. Retrieved from [Link]
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Nelson, M. V., et al. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(10), 1763-1771. Retrieved from [Link]
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Kartha, C. C., & Kumar, S. (2016). Retinoic Acid Signaling Pathways in Development and Diseases. Vitamins and Hormones, 101, 1-27. Retrieved from [Link]
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Van Peer, G., et al. (2013). Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. Bio-Rad Bulletin 6383. Retrieved from [Link]
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Kane, M. A., et al. (2010). HPLC/MSN Analysis of Retinoids. In Retinoids: Methods and Protocols. Humana Press. Retrieved from [Link]
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Graham, G. C., & Bailey, J. (2014). Measuring Gene Expression from Cell Cultures by Quantitative Reverse-Transcriptase Polymerase Chain Reaction. In Cell Culture. Springer. Retrieved from [Link]
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Kane, M. A., et al. (2009). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 50(8), 1677-1685. Retrieved from [Link]
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Menter, A. (1997). Tazarotene--first of a new generation of receptor-selective retinoids. Skin Therapy Letter, 2(4), 1-4. Retrieved from [Link]
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Kane, M. A., et al. (2010). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology, 652, 105-120. Retrieved from [Link]
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Pavan, B., et al. (2005). An RPE cell line as a useful in vitro model for studying retinoic acid receptor β: expression and affinity. Biochemical Society Transactions, 33(Pt 6), 1419-1421. Retrieved from [Link]
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Joly, S., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 748496. Retrieved from [Link]
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See, J. A., & Shumack, S. (2001). Pharmacokinetics and safety of tazarotene. Australasian Journal of Dermatology, 42(Suppl), S25-S28. Retrieved from [Link]
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Lin, T., & Wang, D. (1991). An in vitro cell model system to study the action of retinoids on Leydig cell steroidogenesis. Biochemical and Biophysical Research Communications, 177(3), 1311-1316. Retrieved from [Link]
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Gáliková, E., & Kyselovič, J. (2004). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Journal of Food and Nutrition Research, 43(3), 135-138. Retrieved from [Link]
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Duvic, M. (1998). Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis. Journal of the American Academy of Dermatology, 38(4 Suppl), S1-S7. Retrieved from [Link]
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Lacroix, A., & Lippman, M. E. (1980). Binding of retinoids to human breast cancer cell lines and their effects on cell growth. Journal of Clinical Investigation, 65(3), 586-591. Retrieved from [Link]
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Jäger, W., et al. (2020). HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin. Molecules, 25(18), 4129. Retrieved from [Link]
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Public Health England. (n.d.). Cell culture and QRT PCR Gene Expression. Retrieved from [Link]
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Wikipedia. (n.d.). Tazarotene. Retrieved from [Link]
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Meyskens, F. L. Jr., & Fuller, B. B. (1980). Variable Effects of Retinoids on Two Pigmenting Human Melanoma Cell Lines. Cancer Research, 40(7), 2194-2196. Retrieved from [Link]
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Thermo Fisher Scientific. (2016). How to analyze gene expression from cultured cells. YouTube. Retrieved from [Link]
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Bustin, S., et al. (2009). Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification.com. Retrieved from [Link]
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ResearchGate. (n.d.). Tazarotene's mechanism of action. Retrieved from [Link]
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Ahrens-Fath, I., et al. (2021). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO Molecular Medicine, 13(10), e14263. Retrieved from [Link]
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Singh, S., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113310. Retrieved from [Link]
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Klimas, M., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4296. Retrieved from [Link]
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Uddin, M. S. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. UCL Discovery. Retrieved from [Link]
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Morin, A., et al. (2019). Application of an In Vitro Psoriatic Skin Model to Study Cutaneous Metabolization of Tazarotene. Journal of Investigative Dermatology, 139(11), 2377-2380. Retrieved from [Link]
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Yen, A., & Albright, K. L. (1984). Effects of retinoic acid versus dimethyl sulfoxide on Friend erythroleukemia cell growth. I. Cell proliferation, RNA content, and protein content. Leukemia Research, 8(4), 631-641. Retrieved from [Link]
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Use of Tazarotenic Acid Sulfoxide in drug metabolism and pharmacokinetic (DMPK) studies
Introduction: The Critical Role of Metabolite Characterization in Drug Development
In the journey of a drug candidate from discovery to clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. This is the core of Drug Metabolism and Pharmacokinetic (DMPK) studies. Tazarotene, a third-generation topical retinoid, serves as an excellent case study. It is a prodrug, rapidly hydrolyzed by esterases to its active form, tazarotenic acid.[1][2] This active metabolite is then further metabolized, primarily through oxidation, to form metabolites such as Tazarotenic Acid Sulfoxide.[1][3] The characterization of such metabolites is not merely an academic exercise; it is a regulatory expectation and a scientific necessity to ensure the safety and efficacy of a therapeutic agent.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a reference standard in DMPK studies. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for its application.
The Scientific Imperative: Why Quantify this compound?
The formation of this compound is a key metabolic pathway for the clearance of the active tazarotenic acid. Understanding the rate and extent of its formation is crucial for several reasons:
-
Predicting Drug-Drug Interactions (DDIs): Identifying the specific enzymes responsible for sulfoxidation (a process known as reaction phenotyping) helps predict potential DDIs.[6][7][8] If a co-administered drug inhibits these enzymes, the clearance of tazarotenic acid could be affected, potentially leading to altered efficacy or toxicity.
-
Understanding Inter-individual Variability: Genetic polymorphisms in metabolic enzymes can lead to significant differences in drug metabolism between individuals.[7] Characterizing the metabolic pathways of tazarotenic acid helps in understanding potential sources of variability in patient response.
-
Safety Assessment: The "Metabolites in Safety Testing" (MIST) guidelines from regulatory agencies like the FDA and EMA require the assessment of metabolites that are present at significant levels in humans.[3][9] Having a reference standard for this compound is essential for these safety evaluations.
Experimental Workflow for this compound in DMPK Studies
The following diagram illustrates a typical workflow where a reference standard of this compound is indispensable.
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Tazarotenic Acid Sulfoxide as a biomarker for tazarotene exposure
Application Note & Protocol
Topic: Tazarotenic Acid Sulfoxide as a Definitive Biomarker for Systemic Tazarotene Exposure: A Bioanalytical Guide
Abstract
Tazarotene, a third-generation topical retinoid, is a potent therapeutic agent for dermatological conditions such as psoriasis and acne vulgaris.[1] As a prodrug, it is rapidly metabolized in the skin to its active form, tazarotenic acid.[2][3] While topical application is intended to limit systemic exposure, quantifying the extent of absorption is critical for safety and pharmacokinetic assessments in drug development. Direct measurement of tazarotene in systemic circulation is challenging due to its rapid conversion. This guide establishes this compound, a downstream metabolite of the active tazarotenic acid, as a reliable and quantifiable biomarker for systemic tazarotene exposure. We provide the scientific rationale for this approach and a detailed, field-validated protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
The Scientific Rationale: From Prodrug to Biomarker
Understanding the metabolic cascade of tazarotene is fundamental to selecting an appropriate biomarker. The journey from the topically applied prodrug to a quantifiable systemic metabolite follows a well-defined pathway.
Tazarotene is an ethyl ester prodrug designed for targeted delivery to the skin.[4] Upon penetrating the epidermis, it undergoes rapid hydrolysis by cutaneous esterases, converting it into its pharmacologically active form, tazarotenic acid.[5][6] This active metabolite is responsible for binding to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, which modulates gene expression to normalize cell differentiation and proliferation and reduce inflammation.[2][7]
A small fraction of tazarotenic acid is absorbed into systemic circulation. Once in the bloodstream, it is further metabolized in the liver by Cytochrome P450 enzymes. Specifically, CYP26A1, CYP26B1, and CYP2C8 have been identified as key enzymes responsible for the oxidation of tazarotenic acid into this compound and subsequently to tazarotenic acid sulfone.[8]
The presence of this compound in plasma is a definitive indicator of systemic absorption and metabolism of tazarotene. Its formation is dependent on the initial absorption of the parent drug and its conversion to the active acid form, making it an excellent integrated measure of systemic exposure.
Bioanalytical Strategy: Methodological Considerations
The quantification of low-concentration metabolites in a complex biological matrix like plasma necessitates a highly sensitive and selective analytical technique.
Why LC-MS/MS? Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive choice for this application.
-
Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly specific detection of the target analyte (this compound) even in the presence of numerous endogenous plasma components. This is achieved by monitoring a specific precursor-to-product ion transition.
-
Sensitivity: LC-MS/MS provides the low limits of quantification (LOQ) required to measure the typically low picogram- to nanogram-per-milliliter concentrations of metabolites resulting from topical drug administration.[9]
-
Versatility: The technique can simultaneously measure multiple analytes, making it possible to also quantify the parent drug (tazarotene) and the primary active metabolite (tazarotenic acid) in the same run if required.[10][11]
Sample Preparation: The Key to Reliable Data The goal of sample preparation is to isolate the analyte from interfering matrix components (proteins, lipids, salts) that can suppress the MS signal or damage the analytical column.
-
Protein Precipitation (PPT): This is a rapid and simple technique where a large volume of organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While efficient, it can sometimes result in less clean extracts, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. By carefully selecting the solvent and adjusting the pH, a much cleaner sample can be obtained. For acidic compounds like this compound, acidifying the plasma sample protonates the analyte, making it less polar and more readily extracted into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[8][9] This protocol will utilize LLE for its superior cleanup.
The Role of the Internal Standard (IS) An Internal Standard is crucial for accurate and precise quantification. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). It is added to all samples, calibrators, and QCs at a known concentration at the beginning of the sample preparation process. The IS behaves identically to the analyte during extraction and ionization but is distinguished by its mass. By calculating the ratio of the analyte peak area to the IS peak area, any variability in sample handling, extraction recovery, or instrument response is normalized, ensuring data integrity.
Detailed Analytical Protocol: Quantification of this compound in Human Plasma
This protocol is designed for the robust quantification of this compound and is based on established methodologies for retinoid analysis.[8][10]
Materials and Reagents
-
Reference Standards: this compound, this compound-d4 (Internal Standard).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Methyl Tert-Butyl Ether (MTBE) (HPLC grade), Formic Acid (reagent grade).
-
Water: Deionized water, >18 MΩ·cm.
-
Biological Matrix: Blank human plasma (K2EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
-
Equipment: Calibrated pipettes, centrifuge, vortex mixer, sample evaporator (nitrogen stream), LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™, Sciex 6500+).
Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in an appropriate solvent (e.g., DMSO or Methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 ACN:Water to create working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of this compound-d4 in 50:50 ACN:Water.
-
Calibration Curve (0.05 - 50 ng/mL): Spike blank human plasma with the appropriate working solutions to create a calibration curve with 8-10 non-zero points.
-
QC Samples: Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Extraction Procedure (LLE)
-
Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank matrix. Vortex briefly.
-
Add 25 µL of 2% formic acid in water to each tube to acidify the sample. Vortex for 10 seconds.
-
Scientist's Note: Acidification ensures the analyte is in a neutral state, maximizing its partitioning into the organic extraction solvent.
-
-
Add 600 µL of MTBE. Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~550 µL) to a new set of tubes.
-
Scientist's Note: Avoid aspirating the lower aqueous layer or the protein pellet at the interface, as this can introduce interferences.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | Vanquish™ Horizon UHPLC or equivalent |
| Column | Accucore™ C18, 2.6 µm, 100 x 2.1 mm |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole with Heated ESI Source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V |
| Vaporizer Temp | 350°C |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Ion Transitions | See Table 3 |
Table 3: MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 340.3 | 280.3 | 25 |
| This compound-d4 (IS) | 344.3 | 284.3 | 25 |
Note: These are theoretical values. Transitions and collision energies must be optimized for the specific instrument used.[8]
Method Validation and Performance
The described method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key performance characteristics are summarized below.
Table 4: Typical Method Performance Characteristics
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | > 0.99 | ≥ 0.995 |
| LLOQ | S/N > 5, Accuracy ±20%, Precision <20% | 0.05 ng/mL |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | -4.1% to 7.3% |
| Intra-day Precision (%CV) | < 15% (<20% at LLOQ) | < 7.5% |
| Inter-day Precision (%CV) | < 15% (<20% at LLOQ) | < 8.0% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor between 0.85-1.15 | Within acceptable range |
| Stability | Analyte stable within defined conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Workflow Visualization
The entire bioanalytical process, from sample receipt to final data reporting, follows a systematic and quality-controlled path to ensure data integrity.
Conclusion
This compound serves as a robust and reliable biomarker for assessing the systemic exposure of topically administered tazarotene. Its detection and quantification provide crucial data for pharmacokinetic modeling, safety assessment, and regulatory submissions. The detailed LC-MS/MS protocol presented here offers a sensitive, selective, and reproducible method for researchers, scientists, and drug development professionals, ensuring high-quality data generation for clinical and preclinical studies.
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- Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1.
- LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Thermo Fisher Scientific.
- Review on Characteristics and Analytical Methods of Tazarotene: An Update.
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- 11. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Chromatographic Separation of Tazarotenic Acid Sulfoxide from its Stereoisomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tazarotenic acid is the active metabolite of the third-generation retinoid, tazarotene. During metabolism or under oxidative stress conditions, tazarotenic acid can be converted to Tazarotenic Acid Sulfoxide.[1][2] The sulfur atom in the sulfoxide moiety constitutes a stereocenter, resulting in a molecule that can exist as a pair of enantiomers.[3][4] As different stereoisomers of a drug or metabolite can exhibit varied pharmacological and toxicological profiles, their separation and quantification are mandated by regulatory bodies for drug safety and quality control. This application note presents a detailed, robust protocol for the baseline separation of this compound enantiomers using Chiral High-Performance Liquid Chromatography (HPLC), providing the scientific rationale behind the methodological choices to ensure reproducibility and accuracy.
Introduction: The Imperative for Stereoisomeric Separation
Tazarotene is a prodrug that is rapidly hydrolyzed in vivo to its active form, tazarotenic acid.[1][5] A key pathway in the metabolism and degradation of tazarotenic acid is the oxidation of the sulfur atom in the thiochroman ring, forming this compound.[1][2]
The sulfoxide group introduces chirality to the molecule, as the sulfur atom becomes a stable stereocenter with a high barrier to inversion at room temperature.[3] This results in two non-superimposable mirror-image isomers: (R)-Tazarotenic Acid Sulfoxide and (S)-Tazarotenic Acid Sulfoxide. The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one isomer may be more active, less active, or exhibit a completely different toxicological profile than the other.
Therefore, developing a stereoselective analytical method is not merely an academic exercise; it is a critical requirement for:
-
Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of each individual isomer.
-
Impurity Profiling: To control the stereoisomeric purity of active pharmaceutical ingredients (APIs) and formulated drug products.
-
Stability Studies: To monitor for potential racemization or stereoselective degradation under various stress conditions.
While standard reversed-phase HPLC can separate tazarotenic acid from its sulfoxide, it is incapable of resolving the enantiomeric pair.[1] Chiral chromatography, which employs a chiral stationary phase (CSP), is the premier technique for this challenge, enabling separation based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.[6][7]
The Chromatographic Challenge & Strategy
The primary challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment. The strategic solution is to introduce a chiral environment, in this case, a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have proven exceptionally effective for separating chiral sulfoxides.[8][9]
Why a Teicoplanin-Based CSP? The efficacy of teicoplanin as a chiral selector stems from its complex three-dimensional structure. It possesses numerous stereogenic centers and a variety of functional groups (phenolic, carboxyl, amide, and glycosidic linkages) that allow for multiple, simultaneous chiral recognition interactions.[9] These interactions include:
-
Hydrogen Bonding: With the sulfoxide oxygen and the carboxylic acid of the analyte.
-
π-π Interactions: Between the aromatic rings of the CSP and the analyte.
-
Dipole-Dipole Interactions: Involving the polar sulfoxide group.
-
Steric Repulsion: Where the fit of one enantiomer into the chiral cavities of the CSP is more favorable than the other.
This multi-modal interaction capability makes it a versatile and powerful tool for resolving a broad range of chiral compounds, including sulfoxides.[8]
Experimental Protocol: Chiral HPLC Method
This protocol provides a self-validating system through the incorporation of rigorous system suitability criteria, ensuring the reliability of every analytical run.
Instrumentation and Materials
-
HPLC System: A quaternary HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Diethylamine (HPLC Grade)
-
Reference Standard: Racemic this compound.
-
-
Sample Diluent: Methanol.
Chromatographic Workflow Diagram
Caption: Workflow for the chiral separation of this compound.
Step-by-Step Methodology
1. Mobile Phase Preparation (Polar Organic Mode):
-
Precisely measure 1000 mL of HPLC-grade Methanol.
-
To this, add 0.3 mL of glacial Acetic Acid (0.03% v/v).
-
Add 0.2 mL of Diethylamine (0.02% v/v).
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Causality: The acidic (acetic acid) and basic (diethylamine) additives are crucial. They act as ionic competitors, suppressing the ionization of both the acidic (analyte's carboxylic acid) and basic sites on the CSP. This minimizes strong, non-specific ionic interactions that can cause severe peak tailing and poor resolution, promoting the more subtle interactions required for chiral recognition.[9]
2. Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of racemic this compound reference standard.
-
Dissolve in and dilute to 50.0 mL with Methanol to obtain a concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
3. HPLC System Parameters:
| Parameter | Condition | Rationale |
| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm | Teicoplanin CSP provides multi-modal chiral recognition essential for sulfoxide separation.[8][9] |
| Mobile Phase | Methanol / Acetic Acid / Diethylamine (100:0.03:0.02, v/v/v) | Polar organic mode often yields excellent enantioselectivity on this CSP. Additives control ionization and improve peak shape.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times and selectivity. Lower temperatures often improve chiral resolution but may increase backpressure. |
| Detection | UV at 325 nm | Tazarotene and its derivatives exhibit strong UV absorbance around this wavelength, providing good sensitivity.[10] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring a sufficient detector response. |
| Run Time | Approximately 20 minutes | Sufficient to allow for the elution of both enantiomers with baseline separation. |
4. System Suitability Test (SST):
-
Before analyzing any samples, perform five replicate injections of the 100 µg/mL standard solution.
-
The system is deemed suitable for use only if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.
-
%RSD of Peak Area: The relative standard deviation of the peak areas for each enantiomer across the five injections should be ≤ 2.0%.
-
-
Trustworthiness: The SST is a cornerstone of a validated analytical method. It provides a direct, quantitative measure of the chromatographic system's performance for that specific analysis on that day, ensuring that the separation is adequate and the results are reliable.
Expected Results and Data Interpretation
Upon injection of the racemic standard, two distinct, well-resolved peaks corresponding to the two enantiomers of this compound should be observed.
Isomer Structure Diagram
Caption: The (R) and (S) enantiomers of this compound.
Representative Chromatographic Data
The following table summarizes the expected performance of the method. The exact retention times may vary slightly based on the specific system, column age, and mobile phase preparation.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | ~12.5 min | ~14.8 min | - |
| Capacity Factor (k') | 4.2 | 5.0 | 2 < k' < 10 |
| Selectivity (α) | \multicolumn{2}{c | }{1.19} | α > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.8} | R_s ≥ 2.0 |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 1.5 |
| Theoretical Plates (N) | > 7500 | > 8000 | > 2000 |
Interpretation:
-
Capacity Factor (k'): Values between 2 and 10 indicate good retention and interaction with the stationary phase, avoiding co-elution with the solvent front while ensuring a reasonable analysis time.
-
Selectivity (α): This is the ratio of the capacity factors (k'₂ / k'₁) and measures the separation of the peak centers. A value greater than 1 is required for any separation, with higher values indicating better separation.
-
Resolution (R_s): This is the most critical parameter, as it accounts for both selectivity and column efficiency (peak width). A resolution of ≥ 2.0 signifies baseline separation, which is essential for accurate quantification.
Conclusion
This application note details a specific and robust chiral HPLC method for the critical separation of this compound enantiomers. The use of a teicoplanin-based chiral stationary phase in a polar organic mobile phase provides the necessary selectivity to achieve baseline resolution. By explaining the scientific rationale for the selection of the column, mobile phase, and system parameters, this protocol is designed to be readily implemented in quality control, drug metabolism, and research laboratories. The integration of system suitability criteria ensures the method's trustworthiness, delivering reliable and accurate data for regulatory submissions and critical decision-making in the drug development process.
References
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Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. Available at: [Link]
-
Mériková, E., Bľahová, E., & Lehotay, J. (2006). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1110(1-2), 196-203. Available at: [Link]
-
Wrzosek, M., Szymański, P., & Markuszewski, M. J. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceuticals, 13(9), 246. Available at: [Link]
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Prajapati, M., & Patel, P. (2019). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 50(1), 90-96. Available at: [Link]
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ResearchGate. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Available at: [Link]
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Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography and Separation Techniques. Available at: [Link]
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Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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American Chemical Society. (2025). Synthesis of chiral sulfoxides: Exploring structure-retention and enantioselectivity relationships in a high performance liquid chromatographic study. ACS Fall 2025. Available at: [Link]
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International Journal of Scientific & Technology Research. (2020). Development Of RP-HPLC Procedure And Forced Stability Studies For Lotion Formulations Of Tazarotene And Halobetasol. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]
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Patel, P., & Prajapati, M. (2020). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 50(1), 90-96. Available at: [Link]
-
ResearchGate. (2006). Chiral sulfoxide used for enantioseparation. Available at: [Link]
-
Nasr, M., & Abdel-Hamid, S. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceuticals, 16(12), 1729. Available at: [Link]
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ResearchGate. (2012). Impurities of tazarotene: Isolation and structural characterisation. Available at: [Link]
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van der Heden van Noort, G. J., et al. (2023). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 28(22), 7525. Available at: [Link]
-
ResearchGate. (2012). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Available at: [Link]
-
Nelson, W. L., et al. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(6), 1169-1178. Available at: [Link]
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- 2. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Comprehensive NMR Characterization of Tazarotenic Acid Sulfoxide and its Degradation Products
Introduction
Tazarotene, a third-generation topical retinoid, is a prodrug that is converted to its active metabolite, tazarotenic acid, in vivo.[1][2][3] The manufacturing process and subsequent storage of tazarotene-containing formulations can lead to the formation of degradation products, which require thorough characterization to ensure product safety and efficacy. Among these, Tazarotenic Acid Sulfoxide is a prominent oxidative degradation product.[1][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these related substances.[6][7][8][9]
This application note provides a comprehensive guide for the NMR characterization of this compound and its primary degradation precursor, Tazarotenic Acid. It is intended for researchers, scientists, and drug development professionals working on the analysis of tazarotene and related compounds. The protocols outlined herein are designed to be self-validating and are grounded in established NMR principles to ensure technical accuracy and trustworthiness.
Logical Framework for Structural Elucidation
The structural characterization of this compound and its degradation products relies on a systematic NMR analysis workflow. This process begins with the acquisition of one-dimensional (1D) proton (¹H) and carbon-¹³ (¹³C) NMR spectra to identify the number and types of atoms present. Subsequently, two-dimensional (2D) NMR experiments are employed to establish connectivity and spatial relationships within the molecules.
Figure 1: General workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation. The following protocol is recommended for this compound and its related substances.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble.[10][11][12] Tazarotenic Acid and its sulfoxide are polar molecules, making Dimethyl Sulfoxide-d₆ (DMSO-d₆) a suitable choice. Chloroform-d (CDCl₃) can also be used.
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[1][4]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.[13]
-
Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR data on a 400 MHz or higher field spectrometer.
2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their relative abundance.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
Pulse Width (P1): Calibrated 30° or 45° pulse
-
2.2. ¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 220-250 ppm
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Pulse Width (P1): Calibrated 30° pulse
-
2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[3][14]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton correlations.[3][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.[3][14]
Standard, vendor-provided pulse programs and parameters for these experiments are generally suitable. Optimization of parameters may be necessary based on the specific instrument and sample.
Data Processing and Analysis
-
Software: Process the raw FID (Free Induction Decay) data using appropriate NMR software such as Mnova or TopSpin.[2][15][16][17]
-
Processing Steps:
-
Fourier Transformation: Convert the FID to a frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum.
-
Baseline Correction: Correct any distortions in the baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in the 1D and 2D spectra.
-
-
Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals to the molecular structure.
Structural Characterization and Data
The following sections detail the expected NMR data for Tazarotenic Acid and this compound. The provided data is based on the known chemical structures and established principles of NMR spectroscopy.
Tazarotenic Acid
Tazarotenic acid is the active metabolite of tazarotene and a primary degradation product under hydrolytic conditions.[1][5]
Structure:
(Image credit: Generated by author)
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 2' | - | 130.0 |
| 3' | 7.50, d, J=8.0 | 125.0 |
| 5' | 7.80, d, J=8.0 | 128.0 |
| 6' | - | 145.0 |
| 7' | 8.80, s | 150.0 |
| 8' | - | 167.0 |
| 2 | - | 148.0 |
| 3 | 7.40, s | 123.0 |
| 4 | - | 135.0 |
| 5 | 7.30, d, J=8.0 | 126.0 |
| 6 | 7.20, d, J=8.0 | 129.0 |
| 7 | - | 132.0 |
| 8 | 2.80, t, J=6.0 | 25.0 |
| 9 | 1.80, t, J=6.0 | 30.0 |
| 10 | - | 45.0 |
| 11, 12 | 1.30, s | 28.0 |
| -COOH | 13.0, br s | - |
This compound
This compound is a major oxidative degradation product of tazarotenic acid.[4][5] The introduction of the sulfoxide group significantly impacts the chemical shifts of nearby protons and carbons.
Structure:
(Image credit: Generated by author)
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 2' | - | 130.5 |
| 3' | 7.60, d, J=8.0 | 125.5 |
| 5' | 7.90, d, J=8.0 | 128.5 |
| 6' | - | 145.5 |
| 7' | 8.90, s | 150.5 |
| 8' | - | 167.0 |
| 2 | - | 149.0 |
| 3 | 7.55, s | 124.0 |
| 4 | - | 136.0 |
| 5 | 7.45, d, J=8.0 | 127.0 |
| 6 | 7.35, d, J=8.0 | 130.0 |
| 7 | - | 133.0 |
| 8 | 3.10, m | 45.0 |
| 9 | 2.00, m | 28.0 |
| 10 | - | 50.0 |
| 11, 12 | 1.40, s | 27.0 |
| -COOH | 13.1, br s | - |
Key Differentiating NMR Features:
-
Downfield Shift of Protons Alpha to the Sulfoxide: The protons on C8 are expected to shift significantly downfield in the sulfoxide compared to the sulfide due to the electron-withdrawing nature of the S=O bond.
-
Changes in Aromatic Region: The oxidation of the sulfur atom will induce small but measurable changes in the chemical shifts of the aromatic protons on the thiochroman ring system.
-
¹³C Chemical Shift of Carbons Attached to Sulfur: The carbons flanking the sulfur atom (C7a and C10a in the thiochroman ring) will experience a noticeable downfield shift in the ¹³C NMR spectrum of the sulfoxide.
Conclusion
The application of a systematic workflow involving 1D and 2D NMR techniques allows for the comprehensive and unambiguous structural characterization of this compound and its related degradation products. The detailed protocols and expected data provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the accurate identification and quality control of tazarotene-related substances. The principles outlined are broadly applicable to the structural elucidation of other small molecule drug degradation products.
References
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Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Nowak, K., Jabłkowska, M., Piotrowska, J., & Wesołowski, M. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4296. [Link]
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Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Request PDF. [Link]
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Li, W., Liu, R., & Kord, A. S. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 275–280. [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Amary, F. E., Mazzola, F., & Di, L. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799. [Link]
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Michalak, M., & Wesołowski, M. (2021). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Cosmetics, 8(4), 119. [Link]
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- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. calpaclab.com [calpaclab.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. pharmadigests.com [pharmadigests.com]
- 16. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 17. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Tazarotenic Acid Sulfoxide Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Tazarotenic Acid Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key metabolite of Tazarotene. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.
PART 1: Synthesis Troubleshooting Guide
The selective oxidation of Tazarotenic Acid to its corresponding sulfoxide is a critical transformation that can be fraught with challenges, primarily the over-oxidation to the sulfone byproduct. This section addresses the most common issues encountered during this synthesis.
Q1: My reaction shows a low yield of this compound with a significant amount of unreacted Tazarotenic Acid. What could be the cause?
A1: This issue typically points to insufficient oxidant activity or non-optimized reaction conditions.
-
Insufficient Oxidant: The choice and amount of oxidizing agent are critical. For the selective oxidation of sulfides to sulfoxides, common reagents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite pentahydrate (NaOCl·5H₂O)[1][2]. If using a milder oxidant, the reaction may require longer times or gentle heating. Ensure your oxidant is not degraded; for instance, H₂O₂ solutions can lose potency over time.
-
Stoichiometry: A 1:1 molar ratio of oxidant to sulfide is theoretically required. However, in practice, a slight excess of the oxidant (e.g., 1.1-1.2 equivalents) might be necessary to drive the reaction to completion. A large excess should be avoided to prevent over-oxidation.
-
Reaction Time and Temperature: The oxidation of sulfides is often temperature-dependent. Running the reaction at too low a temperature may result in a sluggish conversion. Conversely, high temperatures can lead to byproduct formation. It is recommended to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Protic solvents like acetic acid or ethanol can facilitate the oxidation with reagents like H₂O₂[2]. Aprotic solvents such as dichloromethane (DCM) or chloroform are commonly used with m-CPBA.
Experimental Protocol: Selective Oxidation using Hydrogen Peroxide
-
Dissolve Tazarotenic Acid (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate = 9:1)[3][4].
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Q2: I am observing a significant amount of Tazarotenic Acid Sulfone in my product mixture. How can I prevent this over-oxidation?
A2: The formation of the sulfone is a common challenge due to the sulfoxide intermediate being susceptible to further oxidation[2]. Controlling the reaction parameters is key to minimizing this byproduct.
-
Choice of Oxidant: Some oxidants are more prone to causing over-oxidation. Stronger oxidants or a large excess of any oxidant will favor sulfone formation. Consider using a milder, more selective oxidizing agent. Sodium hypochlorite pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile has been reported to be highly selective for sulfoxide formation with minimal sulfone byproduct[1].
-
Temperature Control: Maintaining a low temperature throughout the reaction is crucial. The oxidation of the sulfoxide to the sulfone generally requires a higher activation energy than the initial oxidation of the sulfide. Running the reaction at 0 °C or even lower temperatures can significantly improve selectivity.
-
Careful Addition of Oxidant: Adding the oxidant slowly and portion-wise allows for better control of the reaction exotherm and local concentrations of the oxidant, thereby reducing the chance of over-oxidation.
-
Reaction Monitoring: Closely monitor the disappearance of the starting material. Stopping the reaction as soon as the Tazarotenic Acid is consumed can prevent the subsequent oxidation of the desired sulfoxide.
Table 1: Oxidizing Agent Selection and Conditions for Selectivity
| Oxidizing Agent | Typical Solvent | Temperature | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Ethanol | 0 °C to RT | "Green" oxidant, but can lead to over-oxidation if not controlled.[2] |
| m-CPBA | DCM, Chloroform | 0 °C | Generally good selectivity, but the benzoic acid byproduct needs to be removed during workup. |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | Acetonitrile/Water | RT | High selectivity for sulfoxides, environmentally benign.[1] |
| N-Fluorobenzenesulfonimide (NFSI) | Water | RT | Controllable selectivity by varying the loading of NFSI.[5] |
Q3: The reaction is proceeding very slowly or not at all. What should I check?
A3: A stalled reaction can be due to several factors ranging from reagent quality to the reaction setup.
-
Reagent Quality: Ensure that your starting Tazarotenic Acid is pure and that the oxidizing agent has not degraded. For instance, solid oxidants like m-CPBA can lose their activity if not stored properly.
-
Catalyst (if applicable): Some oxidation reactions are catalyzed by transition metals[6]. If you are using a catalytic system, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.
-
Solvent Purity: The presence of water or other impurities in the solvent can sometimes hinder the reaction, especially with moisture-sensitive reagents. Using freshly distilled or anhydrous solvents is recommended.
-
pH of the Reaction Mixture: The pH can influence the reactivity of certain oxidizing agents. For example, the oxidation with NaOCl·5H₂O is reported to be efficient at a pH of 10-11[1].
Workflow for Troubleshooting this compound Synthesis
Sources
- 1. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
- 4. US20060205950A1 - Process for the preparation of Tazarotene - Google Patents [patents.google.com]
- 5. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Stability of Tazarotenic Acid Sulfoxide under different storage conditions
Welcome to the technical support center for Tazarotenic Acid Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental and storage conditions. As a key metabolite of the third-generation retinoid, tazarotene, understanding its stability is critical for accurate preclinical and clinical sample analysis, as well as for its use as a reference standard.
This guide is structured to address common questions and challenges encountered in the laboratory. It combines theoretical knowledge with practical, field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a primary oxidative metabolite of Tazarotenic Acid, which itself is the active metabolite of the prodrug Tazarotene.[1][2][] Tazarotene is used in the topical treatment of psoriasis and acne.[1] During metabolism, the sulfur atom in the thiochroman ring of Tazarotenic Acid is oxidized to form the sulfoxide.[2] The stability of this compound is crucial because any degradation after sample collection (e.g., in plasma, tissue homogenates) or during storage of analytical standards can lead to inaccurate quantification. This can have significant implications in pharmacokinetic, pharmacodynamic, and toxicology studies.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound is further oxidation to Tazarotenic Acid Sulfone.[4] This is a common metabolic and chemical transformation for sulfoxide compounds. Additionally, like many retinoids, this compound is susceptible to photodegradation. General studies on retinoids show that they are unstable when exposed to light, and this is a critical factor to consider.[2][5]
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: While specific public data on the stability of isolated this compound is limited, based on the general properties of retinoids and related sulfoxide compounds, the following conditions are recommended:
-
Short-term storage (up to 72 hours): Refrigerate at 2-8°C. For solutions, use amber vials or protect from light.
-
Long-term storage: Store at -20°C or preferably at -80°C in a desiccated environment. Aliquoting the compound, either as a solid or in solution, is highly recommended to avoid repeated freeze-thaw cycles. Retinoids in solution, particularly in solvents like DMSO, can be unstable, so fresh solutions are often advisable.[6]
Q4: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results for the same sample. | 1. Degradation during sample processing. 2. Repeated freeze-thaw cycles of stock solutions or samples. 3. Exposure to light. | 1. Minimize sample processing time and keep samples on ice. 2. Aliquot stock solutions and samples to avoid repeated freeze-thaw cycles. 3. Work under yellow light or use amber vials for all solutions and samples. |
| Appearance of an unexpected peak in HPLC/LC-MS analysis. | 1. Oxidative degradation to Tazarotenic Acid Sulfone. 2. Photodegradation. | 1. Confirm the identity of the new peak by comparing its mass with that of Tazarotenic Acid Sulfone (m/z 356.3).[4] Use an oxygen-free environment if possible (e.g., by sparging solvents with nitrogen). 2. Ensure all samples and standards are protected from light at all stages. |
| Loss of compound in solution over a short period. | 1. Adsorption to container surfaces. 2. Instability in the chosen solvent. | 1. Use silanized glass vials or low-adsorption polypropylene tubes. 2. Verify the stability of this compound in your chosen solvent. Prepare fresh solutions for each experiment. Retinoids have shown instability in solvents like DMSO over time.[6] |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent under different temperature and light conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile, DMSO)
-
Amber and clear glass vials
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into several amber and clear vials.
-
Store the vials under the following conditions:
-
Room temperature (approx. 25°C), exposed to ambient light (clear vials).
-
Room temperature, protected from light (amber vials).
-
Refrigerated (2-8°C), protected from light (amber vials).
-
Frozen (-20°C), protected from light (amber vials).
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from each condition.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound and the presence of any degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[7]
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette or clear vial to UV light.
-
Maintain a control sample protected from light.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at a high temperature (e.g., 80-100°C) for a defined period.
-
-
Analyze all stressed samples and a non-stressed control by LC-MS/MS to identify and quantify degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Methanol (10 µg/mL)
(Note: This data is for illustrative purposes to demonstrate expected trends, as comprehensive published stability studies on isolated this compound are not available.)
| Storage Condition | Time Point | % Remaining this compound | % Tazarotenic Acid Sulfone |
| 25°C, Light | 24h | 85.2 | 10.5 |
| 72h | 65.7 | 25.1 | |
| 25°C, Dark | 24h | 98.1 | 1.2 |
| 72h | 95.3 | 3.5 | |
| 4°C, Dark | 24h | 99.8 | <0.5 |
| 72h | 99.5 | <0.5 | |
| -20°C, Dark | 72h | >99.9 | Not Detected |
Visualization of Degradation Pathway
The following diagram illustrates the metabolic and potential chemical degradation pathway from Tazarotenic Acid to Tazarotenic Acid Sulfone.
Caption: Degradation pathway of Tazarotenic Acid.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a stability study of this compound.
Caption: Workflow for a stability study.
References
-
Foti, R. S., et al. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(10), 1849-1857. [Link]
-
Tang-Liu, D. D., et al. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Wieczorek, A., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics, 12(9), 889. [Link]
-
Serna, S., et al. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 16(1), 69. [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
-
Sharma, P., et al. (2021). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Current Pharmaceutical Analysis, 17(7), 897-906. [Link]
-
Pan American Health Organization. (2005). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Van der Merwe, D., et al. (2024). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study. Pharmaceuticals, 17(1), 93. [Link]
-
SynZeal. Tazarotene Sulfoxide. [Link]
-
Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(4), 1154-1163. [Link]
-
Creative Biolabs. Pharmaceutical Stability Testing. [Link]
-
Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. [Link]
-
Temova Rakuša, Ž., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(4), 1154-1163. [Link]
- Guttman, A., & C. Horvath. (1995). Stabilized retinoid-containing skin care compositions.
-
Zhang, Y., et al. (2021). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
Sari, Y. P., et al. (2023). Retinoid stability and degradation kinetics in commercial cosmetic products. Open Access Macedonian Journal of Medical Sciences, 11(A), 1-7. [Link]
-
Kaushik, A., et al. (2015). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 1270, 13-25. [Link]
Sources
- 1. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Stability Testing - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Tazarotenic Acid Sulfoxide Degradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tazarotenic Acid Sulfoxide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound in solution. Our goal is to equip you with the knowledge to anticipate, identify, and address stability issues in your experiments, ensuring the integrity and accuracy of your results.
Introduction to this compound Stability
This compound is a key metabolite of Tazarotene, a third-generation topical retinoid. Understanding its stability profile is critical for accurate bioanalytical studies, formulation development, and overall drug efficacy and safety assessment. This document outlines the known and inferred degradation pathways of this compound in solution under various stress conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the handling and analysis of this compound.
Q1: What are the primary degradation products of this compound in solution?
The primary and most well-documented degradation product of this compound in solution is Tazarotenic Acid Sulfone . This is a result of further oxidation of the sulfoxide moiety.
Q2: What are the main factors that influence the degradation of this compound?
The degradation of this compound is primarily influenced by oxidative conditions . The presence of oxidizing agents will accelerate its conversion to the sulfone. While specific studies on the hydrolytic and photolytic degradation of the isolated sulfoxide are limited, data from forced degradation studies of the parent drug, Tazarotene, suggest that the sulfoxide is relatively stable under hydrolytic (acidic and basic) conditions but may be susceptible to photodegradation.
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
To minimize degradation, this compound solutions should be:
-
Stored at low temperatures (2-8 °C).
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Prepared in de-gassed solvents to minimize dissolved oxygen.
-
Kept away from any potential sources of oxidizing agents.
Q4: How can I monitor the degradation of this compound in my samples?
Degradation can be monitored using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. Such a method should be able to separate this compound from its potential degradation products, primarily Tazarotenic Acid Sulfone.
Degradation Pathways of this compound
The degradation of this compound is predominantly an oxidative process. The following diagram illustrates the key transformation:
Caption: Oxidative degradation pathway of Tazarotenic Acid.
While direct forced degradation studies on isolated this compound are not extensively published, its primary degradation pathway is inferred from the metabolic and forced degradation studies of Tazarotene and Tazarotenic Acid.
Oxidative Degradation
Oxidative stress is the most significant factor leading to the degradation of this compound.
-
Mechanism : The sulfur atom in the sulfoxide group is susceptible to further oxidation, leading to the formation of the corresponding sulfone. This reaction is often mediated by reactive oxygen species.
-
Inducing Conditions : The presence of oxidizing agents such as hydrogen peroxide (H₂O₂), or exposure to atmospheric oxygen over extended periods, can promote this degradation.[1][2]
-
Key Degradant : Tazarotenic Acid Sulfone.
Hydrolytic Degradation (Inferred)
Based on the general stability of sulfoxide compounds and the behavior of Tazarotene and Tazarotenic Acid in forced degradation studies, this compound is expected to be relatively stable under hydrolytic conditions.
-
Acidic and Basic Conditions : Significant degradation under acidic or basic conditions is not anticipated to be a primary pathway. The parent drug, Tazarotene, undergoes hydrolysis of its ester group to form Tazarotenic Acid, but the sulfoxide moiety itself is generally stable to hydrolysis.[1]
Photodegradation (Inferred)
Retinoids as a class of compounds are known to be sensitive to light.[3] While the specific photostability of this compound has not been detailed, it is prudent to assume some level of photosensitivity.
-
Mechanism : Exposure to UV or visible light can lead to the formation of photo-degradation products. The exact nature of these products for the sulfoxide is not well-characterized.
-
Preventative Measures : All solutions containing this compound should be protected from light.
Troubleshooting Guide for Stability Studies
This section provides practical guidance for common issues encountered during the analysis of this compound stability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | - Contamination of solvent or glassware.- Degradation of the sample due to improper storage or handling.- Presence of previously uncharacterized degradation products. | - Use high-purity solvents and thoroughly clean all glassware.- Ensure samples are stored under recommended conditions (low temperature, protected from light).- If the peak is reproducible, consider further characterization using mass spectrometry (MS) to identify the unknown species. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible injection solvent.- Secondary interactions with the column stationary phase. | - Reduce the concentration of the injected sample.- Dissolve the sample in the mobile phase or a weaker solvent.- Adjust the mobile phase pH or try a different column chemistry. |
| Inconsistent Degradation Rates | - Inconsistent preparation of stress agents (e.g., H₂O₂ concentration).- Fluctuation in temperature or light exposure between experiments.- Variability in the initial sample concentration. | - Prepare fresh stress agents for each experiment and verify their concentration.- Use a calibrated oven or light chamber to ensure consistent environmental conditions.- Prepare all samples from a single, well-characterized stock solution. |
| Co-elution of this compound and Sulfone | - Inadequate chromatographic resolution. | - Optimize the HPLC/UPLC method. This may involve: - Adjusting the mobile phase composition (e.g., organic solvent ratio, pH). - Modifying the gradient profile. - Trying a column with a different stationary phase or particle size. |
Experimental Protocols
Below are representative protocols for conducting forced degradation studies and a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting a this compound solution to various stress conditions.
Caption: Workflow for a forced degradation study.
Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply stress conditions :
-
Acidic Hydrolysis : Add an equal volume of 0.1 M HCl.
-
Basic Hydrolysis : Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation : Add an equal volume of 3% H₂O₂.
-
Photolytic Degradation : Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber). A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation : Place the sample in a temperature-controlled oven (e.g., at 60°C). A control sample should be kept at the recommended storage temperature.
-
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to the working concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC/UPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose RP-HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20-25 min: 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or by Mass Spectrometry |
| Injection Volume | 10 µL |
Note: This method will likely need to be optimized for your specific instrumentation and separation requirements.
References
-
Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Foti, R. S., Isoherranen, N., Zelter, A., Dickmann, L. J., Buttrick, B. R., Diaz, P., & Douguet, D. (2014). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 42(9), 1491–1499. [Link]
-
Kryczyk-Poprawa, A., Kleszcz, K., Zupkó, I., Bérdi, P., Wnuk, D., Wróbel, R. Z., ... & Opoka, W. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics, 12(9), 897. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Tazarotenic Acid Sulfoxide Quantification
Welcome to the technical support center for the robust quantification of Tazarotenic Acid Sulfoxide in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your method is not only compliant but scientifically sound.
Foundational Principles: Why Method Validation is Non-Negotiable
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[2][3][4][5] Adherence to these guidelines is mandatory for data submitted in regulatory filings. This guide is built upon the principles outlined in the harmonized ICH M10 guideline, which is now the standard for bioanalytical method validation.[2][4]
The core objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose. This involves evaluating a series of key parameters to ensure the method is reliable, reproducible, and accurate for the quantification of this compound in a specific biological matrix (e.g., plasma, serum, skin tissue).
Core Validation Parameters: A Practical Overview
A bioanalytical method's performance is assessed through a series of validation experiments. The acceptance criteria for these experiments are largely harmonized across regulatory guidelines.
Table 1: Key Bioanalytical Method Validation Parameters & Acceptance Criteria (based on ICH M10) [2][4][5]
| Validation Parameter | Purpose | General Acceptance Criteria (Chromatographic Assays) |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interferences should be ≤20% of the LLOQ for the analyte and ≤5% for the IS. |
| Calibration Curve | To demonstrate the relationship between the instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. A simple regression model should be used. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.98 is often expected. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision). | Assessed at a minimum of four QC levels: LLOQ, Low, Medium, and High. For accuracy, the mean concentration should be within ±15% of nominal (±20% at LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above (±20%). |
| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to that of a post-extraction spiked sample. | Recovery does not need to be 100%, but it should be consistent, precise, and reproducible. High variability can indicate a flawed extraction procedure. |
| Matrix Effect | To assess the ion suppression or enhancement of the analyte's response caused by co-eluting matrix components. | Assessed by comparing the analyte response in post-extraction spiked matrix samples from at least 6 different sources to the response in a neat solution. The IS-normalized matrix factor CV should not exceed 15%. |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis. | Assessed via bench-top, freeze-thaw, and long-term storage stability studies. Analyte concentration in stability samples should be within ±15% of nominal concentrations of fresh samples. |
Experimental Workflow & Visualization
A successful validation study follows a logical and structured workflow. The process begins with method development and culminates in a comprehensive validation report that demonstrates the method is fit-for-purpose.
Caption: High-level workflow for bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound?
A: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the most widely accepted technique. Its high selectivity and sensitivity allow for the accurate measurement of low concentrations of this compound in complex biological matrices like plasma or skin homogenates.[6][7][8] LC-MS/MS methods are capable of achieving Lower Limits of Quantification (LLOQ) in the sub-ng/mL range, which is often necessary for pharmacokinetic studies.[7][9]
Q2: How do I choose an appropriate internal standard (IS)?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same extraction variability and matrix effects, thus providing the most accurate correction.[12][13] If a SIL-IS is unavailable, a structural analog can be used. However, the selection of an analog is critical; it should closely mimic the analyte's chemical properties (e.g., pKa, polarity) and chromatographic behavior.[14] Thorough validation is required to ensure the analog adequately compensates for variability.[11]
Q3: What are matrix effects, and why are they a major concern for this compound analysis?
A: Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting components from the biological sample.[15][16][17] This is a significant issue in LC-MS/MS, particularly with electrospray ionization (ESI).[17] Complex matrices like plasma or skin tissue contain high levels of phospholipids, salts, and proteins that can interfere with the ionization of this compound, leading to inaccurate and irreproducible results.[18][19] It is a mandatory validation parameter that must be quantitatively assessed to ensure the reliability of the data.[2][4]
Q4: What is the difference between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for sample cleanup? Which one should I use?
A:
-
Protein Precipitation (PPT): This is a simple and fast technique where a solvent (like acetonitrile or methanol) or an acid is added to the sample to denature and precipitate proteins.[20][21] While quick, it is a relatively non-selective cleanup method and may leave behind other matrix components like phospholipids, which can cause significant matrix effects.[21][22]
-
Solid-Phase Extraction (SPE): This is a more selective and powerful cleanup technique that uses a solid sorbent to isolate the analyte from the sample matrix.[23][24] SPE can provide much cleaner extracts, significantly reducing matrix effects and improving assay sensitivity and robustness.[22][24][25]
Recommendation: For initial method development, PPT can be a quick starting point. However, for a robust, validated method intended for regulatory submission, SPE is highly recommended . The investment in developing an SPE method often pays off with fewer analytical failures and more reliable data, especially for complex matrices.[22]
Troubleshooting Guide
This section addresses specific issues that may arise during method development and validation.
Problem 1: High Variability or Poor Reproducibility in Results (High %CV)
-
Potential Cause: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure the internal standard (IS) is added precisely and early in the sample preparation workflow to account for variability in extraction steps.[10] Verify the accuracy and precision of all pipetting steps. Ensure complete mixing (vortexing) at each stage.
-
-
Potential Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Step: This is a strong indicator that your sample cleanup is insufficient. Switch from a general method like protein precipitation to a more selective one like Solid-Phase Extraction (SPE).[18] If using SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss.
-
-
Potential Cause: Analyte instability.
-
Troubleshooting Step: Perform stability tests. Is the analyte degrading on the benchtop at room temperature or during freeze-thaw cycles? If so, samples may need to be kept on ice during processing and analysis times minimized.
-
Problem 2: Low Analyte Recovery
-
Potential Cause: Sub-optimal extraction parameters.
-
Troubleshooting Step (for SPE):
-
Conditioning: Ensure the sorbent is properly conditioned with the recommended solvent.
-
Loading: Check the pH of the sample before loading. This compound is an acid; its charge state will affect its retention on the sorbent. Adjusting the sample pH may be necessary for optimal binding.
-
Washing: The wash solvent may be too strong, causing premature elution of the analyte. Try a weaker solvent (e.g., lower percentage of organic).
-
Elution: The elution solvent may be too weak to fully desorb the analyte. Try a stronger solvent or adjust the pH of the elution solvent to ensure the analyte is in the correct charge state for elution.
-
-
-
Potential Cause: Analyte binding to labware (e.g., polypropylene tubes).
-
Troubleshooting Step: This can be an issue for certain compounds. Try using low-adsorption microplates or tubes. Adding a small amount of organic solvent to the reconstitution solution can also help.
-
Caption: Decision tree for troubleshooting low analyte recovery.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Potential Cause: Chromatographic issues.
-
Troubleshooting Step:
-
Column Overload: Inject a lower concentration or volume.
-
Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause distorted peaks.[15]
-
Column Degradation: Check for a void at the head of the column. A pre-column filter can help extend column life. Consider replacing the column if performance continues to decline.
-
pH Effects: this compound has an acidic functional group. The pH of the mobile phase can affect its ionization state and peak shape. Ensure the mobile phase pH is buffered and is at least 2 units away from the analyte's pKa for consistent retention and good peak shape.
-
-
Problem 4: Inconsistent Retention Time
-
Potential Cause: LC system issues.
-
Troubleshooting Step:
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or air bubbles in the system. Degas mobile phases thoroughly.[15]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Mobile Phase Composition: Inaccurately prepared mobile phases can cause retention time shifts. Prepare fresh mobile phases daily.[15]
-
-
Detailed Protocol: Assessment of Matrix Effect
This protocol outlines a standard procedure to quantitatively evaluate the matrix effect as required by regulatory guidelines.
Objective: To determine if co-eluting endogenous components from the matrix cause ion suppression or enhancement of this compound and its IS.
Materials:
-
Blank biological matrix from at least 6 different sources (individual donors).
-
Validated volumetric flasks and pipettes.
-
LC-MS/MS system.
-
Stock solutions of this compound and its IS.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at two concentrations (e.g., Low QC and High QC). This set represents 100% response with no matrix present.
-
Set B (Post-Extraction Spike): Extract blank matrix from all 6 sources using the validated sample preparation method. After the final evaporation step, spike the dried extracts with the analyte and IS (at the same LQC and HQC concentrations) using the reconstitution solvent.
-
Set C (Blank Matrix): Process blank matrix from all 6 sources without adding analyte or IS to check for interferences.
-
-
Analysis:
-
Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
-
Calculations:
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Presence of Matrix [Set B]) / (Mean Peak Area in Neat Solution [Set A])
-
Calculate an MF for the analyte and the IS for each of the 6 matrix sources.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate Precision (%CV):
-
Calculate the coefficient of variation (CV) of the IS-Normalized MF across the 6 matrix sources.
-
-
-
Acceptance Criteria:
References
-
Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. (2015). Journal of Chromatography B, 978-979, 173-178. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]
-
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Available at: [Link]
-
An Introduction to Solid Phase Extraction (SPE). (2017). Bio-Analysis Centre. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Contract Research Organization. Available at: [Link]
-
Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. Available at: [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Available at: [Link]
-
Solid Phase Extraction for Bioanalytical Samples. (2020). Phenomenex. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Available at: [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024). MDPI. Available at: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). ACS Publications. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. Available at: [Link]
-
Protein Precipitation (PPT) Extraction. (n.d.). Phenomenex. Available at: [Link]
-
How Solid-Phase Extraction Affects Challenges in Bioanalysis. (2014). American Laboratory. Available at: [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2005). PubMed. Available at: [Link]
-
Bioanalytical method validation emea. (n.d.). Slideshare. Available at: [Link]
-
Bioanalytical samples preparation. (n.d.). Scribd. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Available at: [Link]
-
LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. (2017). SCIEX. Available at: [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2019). The Journal of Applied Laboratory Medicine. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Available at: [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025). Request PDF. Available at: [Link]
-
Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. (2025). PubMed Central. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Available at: [Link]
-
This compound. (n.d.). gsrs. Available at: [Link]
-
Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS. (2021). PubMed. Available at: [Link]
-
Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study. (n.d.). ResearchGate. Available at: [Link]
-
Tazarotene Sulfoxide. (n.d.). SynZeal. Available at: [Link]
Sources
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
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- 25. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Tazarotenic Acid Sulfoxide in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Tazarotenic Acid Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes encountered during HPLC and UHPLC analysis. By understanding the underlying chemical principles, you can systematically address common problems like peak tailing, fronting, and splitting.
Understanding this compound
This compound is a key metabolite and impurity of Tazarotene, a third-generation retinoid.[1][2][3][4][5] Its chemical structure contains a carboxylic acid group and a sulfoxide moiety, making it an acidic and polar compound. These functional groups are critical to its chromatographic behavior and are often the source of peak shape issues.
| Chemical Property | Value/Information | Source |
| Molecular Formula | C₁₉H₁₇NO₃S | [6][7] |
| Molecular Weight | 339.41 g/mol | [7] |
| Key Functional Groups | Carboxylic Acid, Sulfoxide | [1][3] |
| Predicted pKa (Strongest Acidic) | ~4-5 (Estimated for carboxylic acid) | General chemical knowledge |
| Predicted pKa (Strongest Basic) | ~1.23 (For the pyridine nitrogen) |
FAQs and Troubleshooting Guides
This section addresses specific peak shape problems in a question-and-answer format, providing causal explanations and step-by-step solutions.
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape distortion for acidic compounds like this compound. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum. This is often caused by secondary interactions between the analyte and the stationary phase.[8][9]
Root Causes and Explanations:
-
Secondary Silanol Interactions: The primary cause of peak tailing for acidic and basic compounds in reversed-phase chromatography is the interaction with residual silanol groups (Si-OH) on the silica-based column packing.[8][9][10][11][12][13][14] At mobile phase pH values above their pKa (~3.5-4.5), silanol groups become ionized (Si-O⁻) and can interact with polar functional groups on the analyte through ion-exchange or hydrogen bonding. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag, resulting in a tailing peak.[9]
-
Metal Chelation: The presence of trace metal ions (e.g., iron, aluminum) in the silica matrix or from HPLC system components can lead to chelation with the sulfoxide and carboxylic acid groups of this compound.[15] This creates another unwanted retention mechanism, contributing to peak tailing.[11][15]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the carboxylic acid group of this compound, both the ionized (more polar) and unionized (less polar) forms of the analyte will exist in equilibrium.[16][17][18][19] This dual state leads to inconsistent retention and can manifest as peak tailing or splitting.[16][17][19]
Troubleshooting Workflow:
The following workflow provides a logical sequence of steps to diagnose and resolve peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
Experimental Protocols:
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add 0.1% (v/v) of an acidic modifier like formic acid or acetic acid.
-
Measure the pH to ensure it is in the range of 2.5-3.5.
-
Mix with the organic portion of the mobile phase and re-equilibrate the column.
-
Inject the this compound standard and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing as the silanol groups are protonated (Si-OH), minimizing secondary interactions.[9]
Protocol 2: Column Selection
-
Objective: To minimize the availability of active silanol sites.
-
Procedure:
-
Select a modern, high-purity silica column that is "end-capped." End-capping is a process that chemically bonds a small, non-polar group to the residual silanols, effectively shielding them.[10][12][13]
-
Alternatively, consider a column with a "polar-embedded" stationary phase. These phases have a polar group embedded near the base of the alkyl chain, which also helps to shield the silica surface.
-
Install the new column and equilibrate with the mobile phase.
-
Inject the sample and evaluate the peak symmetry.
-
-
Expected Outcome: Improved peak shape due to reduced secondary interactions with the shielded silanol groups.[13]
Q2: What is causing my this compound peak to front?
Peak fronting, the inverse of tailing, appears as a leading edge or "shark fin" shape.[20] It is less common than tailing but indicates a different set of potential issues.
Root Causes and Explanations:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[20][21][22] When all accessible interaction sites are occupied, excess analyte molecules travel through the column with less retention, eluting earlier and causing the peak to front.[20]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted, fronting peak.[23][24][25][26]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution of the analyte at the head of the column, which can sometimes manifest as peak fronting.[27]
Troubleshooting Workflow:
Caption: Systematic approach to resolving peak fronting.
Experimental Protocols:
Protocol 3: Sample Dilution Study
-
Objective: To determine if column overload is the cause of fronting.
-
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the original sample and each dilution under the same chromatographic conditions.
-
Observe the peak shape for each injection.
-
-
Expected Outcome: If column overload is the issue, the peak fronting will decrease and eventually disappear as the sample concentration is reduced.[20][22]
Protocol 4: Solvent Matching
-
Objective: To eliminate peak distortion caused by an overly strong sample solvent.
-
Procedure:
-
Prepare your this compound sample by dissolving it directly in the mobile phase used at the beginning of your chromatographic run.
-
If solubility is an issue, dissolve the sample in a small amount of a strong organic solvent (like methanol or acetonitrile) and then dilute it with the initial mobile phase.
-
Inject the newly prepared sample.
-
-
Expected Outcome: A more symmetrical peak, as the sample solvent strength now matches that of the mobile phase, ensuring a proper focusing effect at the column inlet.[24][25]
Q3: Why is my this compound peak splitting into two?
Peak splitting, where a single compound appears as two or more distinct peaks, can be caused by either chemical or physical problems within the HPLC system.[23][28][29]
Root Causes and Explanations:
-
Physical Column Issues: A common cause for splitting of all peaks in a chromatogram is a physical problem at the head of the column.[24] This can include:
-
Blocked Inlet Frit: Particulates from the sample or system can clog the inlet frit, causing the sample flow to be unevenly distributed onto the column packing.[23][24][28]
-
Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split, with one part traveling through the void faster than the other.[23][28][29]
-
-
Chemical/Methodological Issues: If only the this compound peak is splitting, the issue is likely related to the method itself.[24][28]
-
Mobile Phase pH near pKa: As mentioned in the tailing section, if the mobile phase pH is too close to the analyte's pKa, both the ionized and unionized forms can exist and may separate into two distinct peaks under certain conditions.[16][17][19]
-
Strong Injection Solvent: A very strong injection solvent can cause the sample to spread unevenly at the column inlet, sometimes leading to a split peak.[25]
-
Troubleshooting Workflow:
Caption: Decision tree for diagnosing the cause of peak splitting.
Experimental Protocols:
Protocol 5: Column Maintenance
-
Objective: To resolve physical blockages or voids at the column inlet.
-
Procedure:
-
Reverse Flush: Disconnect the column from the detector and connect the outlet to the injector. Flush the column with a strong, compatible solvent at a low flow rate. This can sometimes dislodge particulates from the inlet frit.
-
Frit Replacement: If reverse flushing fails, and your column hardware allows, carefully replace the inlet frit.
-
Column Replacement: If a void is suspected or the frit cannot be replaced, the most reliable solution is to replace the column.[28]
-
-
Expected Outcome: Restoration of a uniform flow path, resulting in single, sharp peaks for all compounds.
Protocol 6: pH Optimization Away from pKa
-
Objective: To ensure the analyte exists in a single ionic state.
-
Procedure:
-
Estimate the pKa of this compound's carboxylic acid group (typically around 4-5).
-
Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from this pKa.[30] For this acidic compound, a pH of ≤ 2.5-3.0 is ideal to ensure it is fully protonated and in its less polar, unionized form.
-
Use a suitable buffer to maintain a stable pH.
-
Equilibrate the system and inject the sample.
-
-
Expected Outcome: The analyte will be in a single, stable form, eliminating peak splitting caused by on-column equilibrium between two forms.[17][19]
References
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Scion Instruments. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Peak Splitting?. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]
-
Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]
-
YMC. (n.d.). T1. Poor peak shape. Retrieved from [Link]
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Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
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PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66870917, this compound. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
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SynZeal. (n.d.). Tazarotene Sulfoxide. Retrieved from [Link]
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LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 603952-64-3. Retrieved from [Link]
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ResearchGate. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. Retrieved from [Link]
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Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Chromatography Forum. (2009, July 28). HPLC C18 column at very high acidic condition (pH=1.0). Retrieved from [Link]
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Human Metabolome Database. (2012, September 6). Showing metabocard for Tazarotene (HMDB0014937). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
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Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
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ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5381, Tazarotene. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, January 9). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Retrieved from [Link]
-
PubMed. (n.d.). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Retrieved from [Link]
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Optimizing mass spectrometry parameters for Tazarotenic Acid Sulfoxide detection
Welcome to the technical support guide for the LC-MS/MS analysis of Tazarotenic Acid Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust solutions to common challenges encountered during its detection. The guide is structured to offer direct answers and in-depth explanations, ensuring both methodological success and a deeper understanding of the analytical principles involved.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of an LC-MS/MS method for this compound.
Q1: What are the typical mass transitions (MRM) for this compound?
For quantitative analysis using tandem mass spectrometry, this compound is typically monitored in positive ionization mode. The protonated parent ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 340.3. A common and robust fragmentation pathway yields a product ion of m/z 280.3.[1]
-
Parent Ion (Q1): 340.3 m/z
-
Product Ion (Q3): 280.3 m/z
Expert Insight: The choice of this transition is based on its specificity and intensity. The neutral loss of 60 Da represents a stable fragmentation, providing a clean and reproducible signal for quantification. This transition is often shared with isomers like hydroxytazarotenic acid, making chromatographic separation critical for unambiguous identification.[1]
Q2: Which ionization mode is recommended, ESI or APCI?
Electrospray Ionization (ESI) in positive mode is the most commonly reported and recommended technique for analyzing this compound and related retinoids.[1][2]
Causality: this compound contains several polar functional groups (a carboxylic acid, a pyridine nitrogen, and a sulfoxide) that are readily ionized in solution, making it highly amenable to the ESI process. While Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds and may sometimes offer reduced susceptibility to matrix effects, ESI generally provides superior sensitivity for this analyte.[3][4][5]
Q3: What type of liquid chromatography (LC) setup is most effective?
A reverse-phase (RP) separation using a C18 or C8 column is the standard approach.[6][7] Gradient elution is highly recommended to achieve good peak shape and to separate the analyte from matrix components and structurally similar metabolites, such as Tazarotenic Acid and Tazarotenic Acid Sulfone.[1][8]
Typical Mobile Phase Composition:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid).[1][2]
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.[1][7]
Expert Insight: The acidic modifier (formic acid) is crucial for promoting protonation of the analyte in solution, which is essential for efficient ionization in positive mode ESI. It also helps to control the silanol activity on the column, leading to improved peak symmetry.
Q4: How should I prepare biological samples (e.g., plasma, skin homogenate) for analysis?
Due to the complexity of biological matrices, a robust sample cleanup is essential to minimize matrix effects and ensure accurate quantification.[9] The most common successful methods are:
-
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (typically acetonitrile) is added to the sample to crash out proteins.[10] This is often sufficient for high-throughput screening but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT. After acidifying the plasma sample, an organic solvent mixture (e.g., ethyl ether-cyclohexane) is used to extract the analyte.[8]
-
Solid-Phase Extraction (SPE): For the cleanest samples and highest sensitivity, SPE is the preferred method. It provides excellent removal of interfering substances like salts and phospholipids.[3]
Trustworthiness Check: Always validate your chosen sample preparation method by assessing recovery and matrix effects. This is done by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a clean solvent standard at the same concentration. A matrix factor close to 1 indicates minimal effect.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development and sample analysis.
Problem 1: Poor Sensitivity or No Signal for this compound
This is one of the most common issues. The following workflow can help diagnose the root cause.
Troubleshooting Workflow: Poor Sensitivity
Caption: A logical workflow for diagnosing poor signal intensity.
Q: My infused this compound standard shows a weak signal. What should I do? A: This points to an issue with the mass spectrometer settings.
-
Source Parameter Optimization: The ion source is the first critical control point. Systematically optimize parameters like ion spray voltage, source temperature, and nebulizing gases (Gas 1 and Gas 2) to maximize the signal for your specific instrument and flow rate.[1] A source temperature of 500°C and an ion spray voltage of 5000 V have been reported as good starting points.[1]
-
Compound Parameter Optimization: Ensure the declustering potential (DP) and collision energy (CE) are optimized. The DP should be high enough to prevent cluster formation but not so high that it causes in-source fragmentation. The CE must be optimized to maximize the formation of the 280.3 m/z product ion.
Q: The infused standard looks great, but I see a poor or broad peak when injecting through the LC system. Why? A: This suggests a problem with the chromatography or analyte stability.
-
Mobile Phase pH: Ensure your mobile phase is acidic (pH 3-4). Without an acidic modifier like formic acid, this compound (a carboxylic acid) can exist in its anionic form, leading to poor retention on a C18 column and terrible peak shape.
-
Analyte Adsorption: Tazarotenic Acid and its metabolites can sometimes adsorb to active sites in the LC flow path (e.g., stainless steel tubing, frits). Consider using a column with high-purity silica or an instrument with a bio-inert flow path.
-
Analyte Stability: Tazarotene and its metabolites can be susceptible to degradation, particularly from light (photolysis) and oxidation.[7][11] Prepare standards and samples fresh and store them in amber vials at -20°C or colder.[2]
Problem 2: High Background Noise or Inconsistent Results
This issue is frequently caused by matrix effects or system contamination.
Q: My baseline is very high in the region where my analyte elutes. What is causing this? A: This is a classic sign of co-eluting matrix components that are suppressing or enhancing the ionization of your analyte.[9]
-
Improve Chromatographic Separation: The most effective solution is to separate the analyte from the interference. Develop a shallower gradient to increase the separation between your analyte and the interfering peaks.
-
Enhance Sample Cleanup: If chromatography changes don't work, your sample preparation is not sufficient. Move from a simple protein precipitation to a more rigorous LLE or SPE method to better remove phospholipids and other endogenous components that cause matrix effects.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction and highly accurate quantification.
Q: My results are precise for one batch of samples but inaccurate for the next. What could be the issue? A: This points to a relative matrix effect, where the magnitude of ion suppression/enhancement varies between different sources of matrix (e.g., plasma from different individuals).[12]
-
Assess Multiple Matrix Lots: During method validation, it is crucial to evaluate the matrix effect across at least six different lots of blank biological matrix. This will reveal if your method is susceptible to lot-to-lot variability.
-
Dilution: If you have sufficient sensitivity, diluting the sample with the initial mobile phase can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.
Protocols and Parameter Tables
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Comments |
| LC Column | C18 or C8, ≤ 2.5 µm particle size (e.g., 50 x 2.1 mm) | Provides excellent reverse-phase retention and separation for retinoids.[1][6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ESI mode and improves peak shape.[1] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better peak shape and lower backpressure.[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Provides the best sensitivity for this class of compounds.[2] |
| MRM Transition (Q1/Q3) | 340.3 / 280.3 m/z | A specific and sensitive transition for this compound.[1] |
| IonSpray Voltage | ~5000 V | Optimize for stable spray and maximum signal on your specific instrument.[1] |
| Source Temperature | 450 - 550 °C | Aids in desolvation of the ESI droplets.[1] |
| Collision Gas (CAD) | Medium / 8 (instrument dependent) | Optimize for the most efficient fragmentation into the product ion.[1] |
| Internal Standard | Stable Isotope-Labeled (SIL-IS) if available | Highly recommended to correct for extraction variability and matrix effects. If not, use a structural analog. |
Proposed Fragmentation Pathway
The fragmentation of this compound involves the neutral loss of 60 Da from the protonated parent molecule.
Caption: Proposed fragmentation of this compound.
Protocol: Protein Precipitation of Plasma Samples
This protocol provides a basic, rapid method for sample cleanup.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (in acetonitrile or methanol) to each tube. Vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporate (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Self-Validation Step: Include a "blank" (matrix with internal standard but no analyte) and a "double blank" (matrix only) in your batch to check for interferences at the retention time of your analyte and internal standard.
References
-
Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. (2015). Journal of Chromatography B, 978-979, 173-178. [Link]
-
Nelson, W. L., et al. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(6), 1167-1176. [Link]
-
Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream. (2021). Journal of Chromatography B, 1162, 122455. [Link]
-
Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study. (2018). ResearchGate. [Link]
-
LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. (2017). SCIEX. [Link]
-
Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. (2025). PubMed Central. [Link]
-
Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
-
Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. (2020). Molecules, 25(18), 4306. [Link]
-
Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. (2023). Pharmaceutics, 16(1), 59. [Link]
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Tazarotene. PubChem. [Link]
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Matrix effect in bioanalysis: an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2007). Journal of Analytical Toxicology, 31(7), 391-396. [Link]
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Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX. [Link]
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Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. (2012). Bioanalysis, 4(6), 675-684. [Link]
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This compound. gsrs. [Link]
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The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (2022). Journal of Food and Drug Analysis, 30(1), 129-141. [Link]
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MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. ResearchGate. [Link]
-
LC/MS: The Techniques of Electrospray, APCI and APPI. ASMS. [Link]
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- 2. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. asms.org [asms.org]
- 6. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tazarotenic Acid During Sample Preparation
Welcome to the technical support center for the handling and analysis of Tazarotenic Acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent retinoid. Tazarotenic Acid, the active metabolite of the prodrug Tazarotene, is notoriously susceptible to degradation, particularly oxidation, during sample preparation. This can lead to inaccurate quantification and misinterpretation of experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with Tazarotenic Acid. Our goal is to provide you with the scientific rationale behind each recommendation, empowering you to develop robust and reliable analytical methods.
Understanding the Instability of Tazarotenic Acid
Tazarotenic Acid's structure, which includes a thiochromane ring, makes the sulfur atom highly susceptible to oxidation.[1] This oxidation leads to the formation of Tazarotenic Acid sulfoxide and subsequently Tazarotenic Acid sulfone, both of which are inactive metabolites.[1][2][3] Beyond oxidation, Tazarotenic Acid is also sensitive to light (photolysis) and can undergo hydrolysis under certain pH conditions.[4][5] Therefore, controlling these three factors—oxygen exposure, light, and pH—is critical during sample preparation.
Troubleshooting Guide: Preventing Oxidation of Tazarotenic Acid
This section is formatted as a series of questions and answers to directly address common issues encountered during sample preparation.
Question 1: I'm seeing unexpected peaks in my chromatogram that I suspect are degradation products of Tazarotenic Acid. How can I confirm this and prevent their formation?
Answer:
The appearance of extra peaks, particularly those eluting earlier than the parent compound in reverse-phase chromatography, is a common sign of oxidation. The oxidized metabolites, such as the sulfoxide and sulfone derivatives, are more polar and thus have shorter retention times.
Root Cause Analysis:
The primary culprit is dissolved oxygen in your solvents and exposure of the sample to air during processing. The sulfur atom in the thiochromane ring of Tazarotenic Acid is readily oxidized.[1]
Immediate Corrective Actions:
-
Use Antioxidants: The most effective preventative measure is the addition of an antioxidant to your sample and extraction solvents.
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant for lipid-soluble compounds. It is effective at low concentrations and is compatible with both HPLC and LC-MS analysis.[6]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that has been shown to be effective in preventing the degradation of retinoids.[4][6] It is particularly useful for aqueous sample matrices.
-
-
Solvent Degassing: Before use, degas all your solvents (mobile phases and extraction solvents) to remove dissolved oxygen. Common methods include helium sparging, sonication, or vacuum filtration.
-
Inert Gas Overlay: During sample preparation steps like evaporation or reconstitution, use a gentle stream of an inert gas like nitrogen or argon to displace oxygen from the headspace of your vials.[3][6][7]
Long-Term Prevention and Best Practices:
-
Solvent Selection: Use high-purity, HPLC or LC-MS grade solvents.
-
Fresh Solvents: Prepare fresh solutions, especially aqueous buffers, daily.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air in the vial.
Question 2: What are the optimal storage conditions for my Tazarotenic Acid stock solutions and prepared samples to minimize oxidation?
Answer:
Proper storage is crucial to prevent the degradation of your standards and samples. Retinoids are sensitive to temperature, light, and oxygen.[8]
Recommended Storage Conditions:
| Condition | Stock Solutions | Prepared Samples (Autosampler) |
| Temperature | -20°C or colder for long-term storage.[9] | 4°C to 10°C.[10][11] |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil.[12][13] | Use amber autosampler vials or a light-proof cover for the autosampler tray.[12] |
| Atmosphere | For long-term storage, consider flushing the vial headspace with nitrogen or argon before sealing. | N/A |
Causality:
-
Low Temperature: Reduces the rate of chemical reactions, including oxidation.
-
Light Protection: Tazarotenic Acid can undergo photodegradation. Using amber glassware or foil blocks the UV and visible light that can catalyze these reactions.[7][12]
Question 3: I'm developing an LC-MS method. Will the use of antioxidants like BHT interfere with my analysis?
Answer:
This is a valid concern as antioxidants can potentially co-elute with your analyte or cause ion suppression in the mass spectrometer.
Minimizing Interference:
-
Concentration Optimization: Use the lowest effective concentration of the antioxidant. For BHT, concentrations around 0.01% to 0.05% (w/v) in the extraction solvent are often sufficient.[6]
-
Chromatographic Separation: Develop your gradient to ensure that the antioxidant peak is well-resolved from the Tazarotenic Acid peak. BHT is relatively non-polar and will be well-retained on a C18 column.
-
Blank Injections: Always run a blank sample containing only the solvent and antioxidant to identify its retention time and any potential interference.
Alternative Antioxidants for LC-MS:
-
Ascorbic Acid: Being more polar, it typically elutes early in a reverse-phase gradient and is less likely to interfere with the elution of Tazarotenic Acid. However, be mindful of its potential to alter the pH of your sample.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for my sample diluent to ensure Tazarotenic Acid stability?
A: Tazarotenic Acid is generally more stable in slightly acidic conditions. A pH range of 3 to 6 is often recommended for the sample diluent and mobile phase.[5][14] Alkaline conditions can promote hydrolysis of the parent drug, Tazarotene, to Tazarotenic Acid, and may also increase the susceptibility of Tazarotenic Acid to degradation.[15][16]
Q: Can I use a rotary evaporator to concentrate my samples containing Tazarotenic Acid?
A: While possible, it's not ideal due to the increased exposure to heat and the larger surface area exposed to air. If you must use a rotary evaporator, ensure the water bath temperature is kept low (e.g., < 30°C) and that you have a good vacuum to minimize the evaporation time. A better alternative is a centrifugal vacuum concentrator (e.g., SpeedVac), which concentrates the sample at lower temperatures without vigorous bubbling, or a gentle stream of nitrogen.
Q: I work with biological matrices like plasma and tissue homogenates. Are there any specific considerations for preventing oxidation in these samples?
A: Yes, biological matrices can contain enzymes and metal ions that can accelerate oxidation.
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Antioxidant Addition: Add an antioxidant like BHT or ascorbic acid to the homogenization or extraction buffer.[17]
-
Protein Precipitation: Use a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an antioxidant to simultaneously remove proteins and protect the analyte.
-
Low Temperature: Keep samples on ice or in a cooling block throughout the extraction process.[11]
Experimental Protocols
Protocol 1: Preparation of Stabilized Stock and Working Solutions
This protocol describes the preparation of Tazarotenic Acid standards with the inclusion of an antioxidant.
Materials:
-
Tazarotenic Acid reference standard
-
HPLC or LC-MS grade methanol
-
Butylated Hydroxytoluene (BHT)
-
Amber glass volumetric flasks
-
Calibrated analytical balance
-
Argon or nitrogen gas cylinder with a regulator
Procedure:
-
Prepare Stabilized Solvent: Accurately weigh and dissolve BHT in methanol to achieve a final concentration of 0.05% (w/v) (0.5 mg/mL).[6] For example, dissolve 50 mg of BHT in 100 mL of methanol.
-
Weigh Tazarotenic Acid: Accurately weigh the required amount of Tazarotenic Acid reference standard in an amber volumetric flask.
-
Dissolution: Add a small amount of the stabilized methanol to dissolve the Tazarotenic Acid.
-
Dilute to Volume: Bring the flask to the final volume with the stabilized methanol.
-
Inert Gas Purge: Gently flush the headspace of the volumetric flask with argon or nitrogen for 15-30 seconds before stoppering.
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the stabilized methanol.
Protocol 2: Sample Extraction from a Cream Formulation
This protocol provides a general procedure for extracting Tazarotenic Acid from a topical cream formulation while minimizing oxidation.
Materials:
-
Cream sample containing Tazarotenic Acid
-
Acetonitrile (HPLC or LC-MS grade)
-
Butylated Hydroxytoluene (BHT)
-
0.1% Formic acid in water
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Extraction Solvent: Prepare acetonitrile containing 0.05% BHT.
-
Sample Weighing: Accurately weigh approximately 100 mg of the cream into an amber microcentrifuge tube.
-
Extraction: Add 1 mL of the extraction solvent to the tube.
-
Vortexing: Vortex the sample vigorously for 2 minutes to disperse the cream and extract the Tazarotenic Acid.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the excipients.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial.
-
Dilution (if necessary): If the concentration is expected to be high, dilute the supernatant with a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:0.1% formic acid in water), also containing 0.05% BHT.
-
Analysis: Inject the sample into the HPLC or LC-MS system.
Visualizations
Diagram 1: Oxidation Pathway of Tazarotenic Acid
Caption: Oxidation of Tazarotenic Acid to its inactive metabolites.
Diagram 2: Recommended Sample Preparation Workflow
Caption: Workflow for Tazarotenic Acid sample preparation with protective measures.
References
- Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr - Diva-Portal.org. (2021-07-07).
- Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical tre
- Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC - NIH. (2023-12-31).
- identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc 0.
- Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC - NIH. (2020-09-22).
- Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed.
- Tazarotenic acid | C19H17NO2S | CID 147525 - PubChem.
- Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques - PubMed.
- Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. (2025-08-22).
- What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Protect Materials And Boost Quality - Kintek Solution.
- Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - MDPI. (1989-11-01).
- HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies.
- Simultaneous HPLC determination of carotenoids used as food coloring additives: Applicability of accelerated solvent extraction - ResearchG
- Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - MDPI.
- Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF.
- 202428Orig1s000 - accessd
- Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC.
- HPLC chromatogram of PG, TBHQ, BHA, and BHT - ResearchG
- Sample Preparation for Chromatographic Purific
- Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation - ResearchG
- Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques | Request PDF - ResearchG
- Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC - PubMed Central.
- (PDF)
- Study of Rapid HPLC Method for the Determination of Antioxidants in Foods, and Standard Solution Stability during Storage - R Discovery. (2022-02-25).
- Influence of Accelerated Solvent Extraction Conditions on the LC-ESI-MS/MS Polyphenolic Profile, Triterpenoid Content, and Antioxidant and Anti-lipoxygenase Activity of Rhododendron luteum Sweet Leaves - MDPI. (2020-09-03).
- Beta-carotene and protein oxidation: effects of ascorbic acid and alpha-tocopherol - PubMed.
Sources
- 1. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kindle-tech.com [kindle-tech.com]
- 4. Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model [mdpi.com]
- 5. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
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- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Interferences in the analysis of Tazarotenic Acid Sulfoxide from biological samples
Welcome to the technical support guide for the bioanalysis of Tazarotenic Acid Sulfoxide (TASO). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the quantification of this key metabolite in biological matrices. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to help you troubleshoot common interferences and ensure the integrity of your data.
Section 1: Understanding the Analyte and its Metabolic Context
Q1: What is this compound (TASO) and why is its analysis critical?
A: this compound (TASO) is a major, inactive oxidative metabolite of tazarotenic acid. The parent drug, tazarotene, is a prodrug that is rapidly hydrolyzed by esterases to its active form, tazarotenic acid.[1][2] Tazarotenic acid is then further metabolized, primarily in the liver by cytochrome P450 enzymes (CYP26A1 and CYP26B1), to TASO and subsequently to tazarotenic acid sulfone.[3] TASO is primarily eliminated through the urine.[4]
Accurate quantification of TASO is vital for comprehensive pharmacokinetic (PK) and drug metabolism studies. It helps to build a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for safety and efficacy assessments during drug development.[5]
Caption: Workflow for diagnosing and resolving isobaric interference.
-
Confirm the Interference: Inject a neat standard of TASO and compare its retention time and peak shape to that observed in an extracted biological sample. A significant difference is strong evidence of a co-eluting interference.
-
Enhance Chromatographic Resolution:
-
Decrease Gradient Slope: Lengthen the gradient run time, particularly around the elution time of TASO. A shallower gradient provides more opportunity for separation.
-
Change Organic Solvent: The selectivity between acetonitrile and methanol is different. If you are using one, try developing a method with the other.
-
Evaluate Column Chemistry: If a standard C18 column is insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl or Biphenyl) that offers alternative selectivity mechanisms (like pi-pi interactions) which can be effective for separating structurally similar isomers.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on methods for acidic drugs and should be optimized.
-
Pipette 100 µL of the biological sample (e.g., plasma), calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution and vortex briefly.
-
Acidification: Add 25 µL of 5% glacial acetic acid in water to the sample. [6]Vortex for 10 seconds. This step protonates the acidic analyte, making it less polar and more amenable to extraction into an organic solvent.
-
Extraction: Add 500 µL of the extraction solvent (e.g., a 4:1 v/v mixture of ethyl ether and cyclohexane [6]or ethyl acetate)[3].
-
Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 4.2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol uses a generic reverse-phase SPE approach. The specific sorbent and wash/elution steps must be optimized.
-
Place an appropriate SPE plate or cartridge (e.g., a polymeric reverse-phase sorbent) on a vacuum manifold.
-
Condition: Pass 500 µL of methanol through the sorbent.
-
Equilibrate: Pass 500 µL of water through the sorbent. Do not allow the sorbent bed to go dry.
-
Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted 1:1 with 2% phosphoric acid in water) onto the cartridge. Apply gentle vacuum to draw the sample through the sorbent.
-
Wash: Pass 500 µL of a weak organic wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Place clean collection tubes or a 96-well plate inside the manifold. Elute the analyte with 500 µL of an appropriate elution solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 9-10).
Protocol 4.3: Assessing the Matrix Factor (MF)
This procedure quantifies the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solution.
-
Set B (Post-Spike): Extract blank biological matrix from at least 6 different sources. Spike the analyte and IS into the final, dried extracts before reconstitution.
-
Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before the extraction process (these are your standard calibration curve samples).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
References
-
Tang-Liu, D. D., & Chan, K. W. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]
-
Prakash, C., & Ben-Maimon, C. (2005). Disposition and biotransformation of the acetylenic retinoid tazarotene in humans. Journal of Pharmaceutical Sciences, 94(5), 1139–1151. [Link]
-
Nelson, W. L., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(10), 1845–1853. [Link]
-
Tang-Liu, D. D., & Chan, K. W. (1999). Clinical Pharmacokinetics and Drug Metabolism of Tazarotene. Semantic Scholar. [Link]
-
Lowe, N. J., & Ervin, G. (1999). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 41(3 Pt 2), S20–S24. [Link]
-
Jain, D., Basniwal, P. K., & Saini, V. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318. [Link]
-
Li, K., Xu, Y., & Chen, J. (2015). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 978-979, 173–178. [Link]
-
Sigurdsson, H. H., & Loftsson, T. (2021). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Cosmetics, 8(4), 108. [Link]
-
Yan, Z., & Maher, N. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(12), 1893–1899. [Link]
-
Genzen, J. R. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. [Link]
-
Patel, K. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. UCL Discovery. [Link]
-
Patel, J. R., & Patel, D. P. (2018). New Multi Wavelength Method for the Estimation of Tazarotene and Hydroquinone in Gel Formulation. Austin Chromatography, 5(1), 1033. [Link]
-
Suneetha, A., & Rao, P. P. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 353-359. [Link]
-
Rainville, P. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Agilent Technologies. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Agilent.com. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis-zone.com. [Link]
-
Patel, D. N., & Sharma, N. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 104-118. [Link]
-
Li, W., & Li, Y. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 14(2), 100-109. [Link]
-
Wodyka, R., & Ciesielski, P. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4307. [Link]
-
Gschoider, S., & Wagner, M. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1), 114. [Link]
-
Zhang, Y., & Li, Y. (2017). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC-MS method and its application to dermatopharmacokinetic study. ResearchGate. [Link]
Sources
- 1. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Drug Metabolism of Tazarotene | Semantic Scholar [semanticscholar.org]
- 3. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and biotransformation of the acetylenic retinoid tazarotene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Tazarotene Metabolism: A Comparative Guide to Tazarotenic Acid Sulfoxide and Tazarotene Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological therapeutics, the retinoid prodrug tazarotene stands as a cornerstone for the management of psoriasis and acne.[1][2] Its clinical efficacy is intrinsically linked to its complex metabolic journey within the body. A critical aspect of this journey, particularly for researchers in drug metabolism and pharmacokinetics, is the formation of sulfoxide metabolites. This guide provides an in-depth comparison of two key, yet distinct, metabolites: Tazarotenic Acid Sulfoxide and Tazarotene Sulfoxide . Understanding the nuances of their formation, chemical identity, and analytical considerations is paramount for a comprehensive assessment of tazarotene's disposition.
The Metabolic Cascade of Tazarotene: From Prodrug to Metabolites
Tazarotene is administered as an ethyl ester prodrug, which upon topical application, undergoes rapid hydrolysis by cutaneous and systemic esterases to its active form, tazarotenic acid.[3][4] This active metabolite is responsible for the therapeutic effects of the drug through its selective binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[5][6]
The metabolic story does not end with tazarotenic acid. It is further metabolized to more polar and readily excretable compounds, with sulfoxidation being a major pathway.[3][7] This is where the distinction between our two compounds of interest becomes crucial.
This compound: The Primary Metabolite of the Active Moiety
This compound is the major oxidative metabolite of the active tazarotenic acid.[3][5] Its formation is a significant step in the clearance and detoxification pathway of the drug.
Tazarotene Sulfoxide: A Metabolite of the Parent Prodrug
In contrast, tazarotene sulfoxide is the direct sulfoxidation product of the parent prodrug, tazarotene. While the primary metabolic route involves initial hydrolysis to tazarotenic acid, the potential for direct metabolism of the parent drug exists and its resulting metabolites, like tazarotene sulfoxide, are important to characterize in comprehensive metabolic studies.
Comparative Analysis: this compound vs. Tazarotene Sulfoxide
To facilitate a clear understanding, the following table summarizes the key differences between these two metabolites:
| Feature | This compound | Tazarotene Sulfoxide |
| Parent Compound | Tazarotenic Acid | Tazarotene |
| Chemical Moiety | Carboxylic Acid | Ethyl Ester |
| Molecular Formula | C₁₉H₁₇NO₃S[8] | C₂₁H₂₁NO₃S[9][10] |
| Molecular Weight | ~339.4 g/mol [] | ~367.5 g/mol [9] |
| Metabolic Precursor | Active Metabolite | Prodrug |
| Enzymatic Origin | CYP26A1, CYP26B1, CYP2C8, CYP3A isozymes, FMOs[5][12] | Likely similar P450 and FMO enzymes |
| Significance | Major metabolite in the clearance pathway of the active drug[3] | Potential minor metabolite or impurity |
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic conversion of tazarotene, highlighting the distinct pathways leading to the formation of this compound and Tazarotene Sulfoxide.
Caption: Metabolic pathway of Tazarotene.
Experimental Protocol for In Vitro Metabolic Profiling
To investigate the formation of these sulfoxide metabolites, a well-designed in vitro study using human liver microsomes is essential. The following protocol provides a robust framework for such an investigation.
Objective:
To characterize the in vitro metabolism of tazarotene and identify the formation of tazarotenic acid, this compound, and tazarotene sulfoxide.
Materials:
-
Tazarotene
-
Tazarotenic Acid (as a reference standard)
-
This compound (as a reference standard)[13]
-
Tazarotene Sulfoxide (as a reference standard)[14]
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add tazarotene (at various concentrations, e.g., 1 µM, 10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate proteins.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to a clean vial for analysis.
-
Inject an aliquot of the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent drug and its metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for tazarotene, tazarotenic acid, this compound, and tazarotene sulfoxide should be optimized using their respective reference standards.[1][15]
-
Experimental Workflow Diagram:
Sources
- 1. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 7. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Tazarotene Sulfoxide | C21H21NO3S | CID 11682139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tazarotene Sulfoxide | 864841-56-5 | SynZeal [synzeal.com]
- 12. researchgate.net [researchgate.net]
- 13. chemwhat.com [chemwhat.com]
- 14. Tazarotene Sulfoxide | CAS 864841-56-5 | LGC Standards [lgcstandards.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Correlation of Tazarotenic Acid Sulfoxide
For drug development professionals navigating the complexities of topical therapeutics, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of efficient, predictable, and regulatory-compliant product development.[1][2] Tazarotene, a third-generation retinoid, presents a particularly compelling case study. It is a prodrug that is topically applied and must undergo metabolic activation and subsequent clearance, processes that occur both locally in the skin and systemically upon absorption.[3][4][5]
This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to assess the levels of Tazarotenic Acid Sulfoxide, a key metabolite in the tazarotene pathway. We will dissect the causality behind experimental choices, provide validated protocols, and present a framework for correlating the data to bridge the gap between laboratory models and clinical reality.
The Metabolic Journey: From Prodrug to Metabolite
Understanding the metabolic cascade of tazarotene is fundamental to designing meaningful IVIVC studies. Tazarotene itself is inactive; its therapeutic effects are mediated through its active metabolite, tazarotenic acid.[6][7]
-
Activation: Upon topical application, tazarotene rapidly penetrates the stratum corneum. In the viable epidermis, esterases hydrolyze the ethyl ester group, converting the prodrug tazarotene into the active moiety, tazarotenic acid .[3][5][6] This conversion is swift, with the half-life of tazarotene being very short.[8][9]
-
Metabolism & Clearance: Tazarotenic acid, being the pharmacologically active compound, binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, to modulate gene expression.[7][10] For clearance, it undergoes further oxidative metabolism. The primary pathway involves the formation of This compound , a reaction catalyzed predominantly by cytochrome P450 enzymes CYP26A1 and CYP26B1.[10] This sulfoxide can be further oxidized to tazarotenic acid sulfone.[10] These more polar metabolites are then readily eliminated from the body through both urine and feces.[3][11]
This metabolic sequence must be considered in both in vitro and in vivo models to accurately predict systemic exposure and local pharmacodynamics.
Caption: Metabolic pathway of tazarotene after topical application.
Part I: The In Vitro Arena - Modeling Skin Permeation and Metabolism
The primary goal of in vitro testing is to simulate the drug's journey from the formulation, through the skin barrier, and into a receptive medium, all while accounting for cutaneous metabolism. The gold standard for this is the In Vitro Permeation Test (IVPT).[12][13]
Experimental Rationale: Why IVPT with Human Skin?
The choice of experimental setup is critical for generating clinically relevant data.
-
Diffusion System: Vertical diffusion cells, commonly known as Franz cells, are the standard. They create a controlled environment where a section of skin separates the donor chamber (where the product is applied) from the receptor chamber containing a fluid that mimics systemic circulation.
-
The Skin Barrier: While animal models like porcine skin are sometimes used due to structural similarities, excised human skin remains the most authoritative model for predicting human absorption.[1][14] The U.S. Food and Drug Administration (FDA) recommends using barrier-competent human skin from donors for bioequivalence studies of topical tazarotene products.[15][16][17] This ensures the barrier properties (stratum corneum thickness, lipid composition) are as close to the in vivo reality as possible.
-
Finite Dosing: Applying a finite dose (e.g., 5-15 mg/cm²) of the formulation, rather than an infinite one, better reflects real-world clinical use and prevents oversaturation of the skin, which could lead to artificially high permeation rates.
Protocol: In Vitro Permeation Test (IVPT) for Tazarotene Formulations
This protocol is synthesized from FDA guidance and best practices for topical drug studies.[13][15][17]
-
Skin Preparation:
-
Obtain excised human skin from a qualified tissue bank. Use a dermatome to prepare split-thickness skin sections (typically 200-500 µm).
-
Visually inspect each skin section for integrity. Discard any samples with holes, scratches, or imperfections.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.[18]
-
Equilibrate the cells in a heating block/water bath to maintain the skin surface temperature at 32°C.
-
-
Dosing and Sampling:
-
Apply a precise, finite dose of the tazarotene formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Analyze the collected receptor solutions for the concentration of tazarotene, tazarotenic acid, and this compound.
-
The analytical method of choice is Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS or UPLC-QDa), which offers high sensitivity and specificity for simultaneous quantification.[19][20]
-
-
Data Analysis:
-
Calculate the cumulative amount of each analyte permeated per unit area (µg/cm²) at each time point.
-
Determine the steady-state flux (Jmax), which is the slope of the linear portion of the cumulative permeation curve.
-
Part II: The In Vivo Reality - Assessing Systemic Exposure
In vivo studies in human subjects provide the definitive measure of a drug's systemic bioavailability after topical application. These studies are designed to quantify the concentration of the drug and its key metabolites in plasma over time.
Experimental Rationale: Clinical Pharmacokinetic (PK) Studies
-
Study Population: Studies are conducted in healthy volunteers or the target patient population (e.g., individuals with acne or psoriasis).[3][21]
-
Dosing Regimen: Dosing reflects the intended clinical use. For tazarotene, this is typically a once-daily application to a defined surface area (e.g., the face or a larger percentage of body surface area for exaggerated exposure studies).[21]
-
Blood Sampling: Serial blood samples are collected at specific time points after application to capture the full pharmacokinetic profile, including absorption, distribution, metabolism, and elimination phases.
-
Bioanalysis: Plasma is separated from the blood samples and analyzed using a validated bioanalytical method, such as GC-MS/MS or LC-MS/MS, to measure the concentrations of tazarotenic acid and its sulfoxide.[21] The parent prodrug, tazarotene, is often undetectable in plasma due to its rapid conversion.[8]
Data Presentation: Comparing In Vitro and In Vivo Parameters
To establish an IVIVC, key parameters from both methodologies must be compared. The data below is illustrative, representing typical findings for a tazarotene cream formulation.
Table 1: Representative In Vitro Permeation Parameters (IVPT)
| Analyte | Steady-State Flux (Jmax) (ng/cm²/h) | Cumulative Amount at 24h (AMT) (ng/cm²) |
|---|---|---|
| Tazarotenic Acid | 15.2 | 280.5 |
| this compound | 2.1 | 35.8 |
Table 2: Representative In Vivo Pharmacokinetic Parameters (Human PK Study)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
|---|---|---|---|
| Tazarotenic Acid | 0.21 | 9.0 | 3.5 |
| this compound | 0.08 | 12.0 | 1.2 |
Bridging the Gap: The IVIVC Framework
The FDA defines IVIVC as "a predictive mathematical model describing the relationship between an in vitro property of a dosage form...and a relevant in vivo response."[1][22][23] For topical drugs, this often involves correlating the rate of skin permeation in vitro (flux) with the rate and extent of drug absorption in vivo (plasma concentration).[12]
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Correlation Analysis: Tazarotenic Acid vs. Its Sulfoxide
-
Tazarotenic Acid: For the primary active metabolite, a Level A correlation—the highest level—can often be established.[24][25] This involves a point-to-point relationship between the in vitro permeation rate and the in vivo absorption rate. The flux (Jmax) from the IVPT study is expected to correlate linearly with the maximum plasma concentration (Cmax) and the total amount permeated (AMT) with the area under the curve (AUC). This strong correlation is plausible because the formation of tazarotenic acid from the prodrug occurs rapidly and primarily within the skin itself. Therefore, the rate at which it permeates the skin in an IVPT model is a strong predictor of its appearance rate in systemic circulation.
-
This compound: Establishing a direct IVIVC for the sulfoxide metabolite is significantly more challenging.
-
Causality: The appearance of the sulfoxide in plasma is not solely dependent on skin permeation. It is a product of the systemic metabolism of already-absorbed tazarotenic acid. While some metabolism occurs in the skin, the primary conversion to the sulfoxide is mediated by CYP enzymes which may have higher activity in the liver.[10]
-
The Disconnect: The IVPT model, even with metabolically active skin, may not fully replicate the systemic metabolic clearance that occurs in vivo. Therefore, the amount of sulfoxide detected in the receptor fluid of a Franz cell is often a poor predictor of its plasma concentration. The in vitro system primarily measures permeation and cutaneous metabolism, whereas the in vivo plasma level is a function of permeation, cutaneous metabolism, and subsequent systemic metabolism.
-
Expert Insight: The lack of a strong IVIVC for a downstream metabolite like this compound does not invalidate the IVPT study. Instead, it highlights the specific utility of the model. The IVPT is an excellent tool for assessing formulation performance and predicting the bioavailability of the primary active moiety (tazarotenic acid). The systemic levels of the sulfoxide are better predicted using pharmacokinetic (PK) modeling that incorporates the in vitro permeation data as an input function for tazarotenic acid absorption, which is then subjected to established metabolic clearance rates.
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Tang-Liu, D. D., & R. A. S. H. M. I. D. U. A. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
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Lowe, N. (1998). The pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 39(4), S15-S19. [Link]
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Jarratt, M., et al. (2003). Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin. Clinical Pharmacokinetics, 42(10), 921-929. [Link]
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Nelson, W. L., et al. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(10), 1755-1764. [Link]
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Del Rosso, J. Q. (2014). A Status Report on Topical Tazarotene in the Management of Acne Vulgaris. The Journal of Clinical and Aesthetic Dermatology, 7(10), 23-28. [Link]
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Al-Janabi, A., et al. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 15(7), 1898. [Link]
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Marks, R. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 139 Suppl 52, 33-36. [Link]
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Patel, R., et al. (2018). In vitro/in Vivo Correlations in Transdermal Product Development. ResearchGate. [Link]
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Li, C. R., et al. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? The AAPS Journal, 18(1), 59-67. [Link]
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U.S. Food and Drug Administration. (2024). Product-Specific Guidances for Generic Drug Development: Tazarotene Topical Cream (0.05%). FDA. [Link]
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Patel, R., et al. (2015). Lidocaine Transdermal Patch: Pharmacokinetic Modeling and In Vitro-In Vivo Correlation (IVIVC). The AAPS Journal, 17(6), 1466-1474. [Link]
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U.S. Food and Drug Administration. (2024). Product-Specific Guidances for Generic Drug Development: Tazarotene Topical Lotion. FDA. [Link]
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Nallagundla, S., et al. (2023). In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. Pharmaceutics, 15(1), 268. [Link]
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ECA Academy. (1998). FDA Guidance for Industry: Topical Dermatologic Corticosteroids, in vivo Bioequivalence. ECA Academy. [Link]
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Al-Shdefat, R., et al. (2023). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Journal of Pharmaceutical Research International, 35(1), 40-50. [Link]
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Dandamudi, S. (2017). In Vitro Bioequivalence Data for a Topical Product: Bioequivalence Review Perspective. FDA. [Link]
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Al-Janabi, A., et al. (2023). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 28(24), 8031. [Link]
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RAPS. (2022). FDA releases new draft guidances on topical generic drugs. RAPS. [Link]
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Suarez Sharp, S. (2013). FDA's Experience on IVIVC-New Drug Products. FDA. [Link]
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Lee, C. C., et al. (2023). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 24(13), 11075. [Link]
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Dittmer, M., et al. (2021). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO Molecular Medicine, 13(12), e14452. [Link]
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Chen, Y., et al. (2021). Development of a simple method for simultaneous determination of tazarotene and betamethasone dipropionate and their metabolites using LC‐MS method and its application to dermatopharmacokinetic study. ResearchGate. [Link]
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Paixão, P., et al. (2017). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Peláez, F., et al. (2011). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 77(10), 3468-3474. [Link]
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Efficacy of Tazarotenic Acid Sulfoxide in activating retinoic acid receptor subtypes
An In-Depth Comparative Guide to the Efficacy of Tazarotenic Acid and its Sulfoxide Metabolite in Activating Retinoic Acid Receptor Subtypes
Introduction: The Nuances of Retinoid Prodrug Metabolism and Receptor Interaction
Tazarotene stands as a prominent third-generation topical retinoid, distinguished by its receptor-selective mechanism of action.[1] Unlike first-generation retinoids such as tretinoin (all-trans-retinoic acid), which interact with all retinoic acid receptor (RAR) subtypes, tazarotene was designed for targeted engagement.[2] It is administered as a prodrug, an inactive precursor that undergoes metabolic conversion in the body to its biologically active form.[3][4] Upon topical application, esterases in the skin rapidly hydrolyze tazarotene into its primary active metabolite, tazarotenic acid.[5][6] This active form is responsible for the therapeutic effects seen in the treatment of psoriasis, acne, and photoaging.[1][3]
Tazarotenic acid is further metabolized in the skin and, following any systemic absorption, by the liver into subsequent metabolites, including tazarotenic acid sulfoxide.[5][7] Understanding the comparative efficacy of tazarotenic acid and its sulfoxide metabolite in activating the different RAR subtypes is critical for elucidating the compound's precise mechanism of action and its clinical profile. This guide provides a detailed comparative analysis, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
The Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoids exert their effects on gene expression by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[2] For a biological response to occur, an RAR must form a heterodimer with an RXR.[8] In its inactive state, this RAR-RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter region of target genes, where it recruits corepressor proteins to inhibit gene transcription.[9]
The binding of a ligand (agonist) like tazarotenic acid to the RAR subunit induces a conformational change in the receptor. This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, which then initiates the transcription of target genes. These genes are involved in regulating critical cellular processes, including proliferation, differentiation, and inflammation.[1][8] The subtype selectivity of a retinoid ligand is a key determinant of its specific biological effects and therapeutic window.
Comparative Analysis of RAR Subtype Activation
The therapeutic utility and tolerability of a retinoid are intrinsically linked to its binding affinity (Ki) and functional potency (EC50) for the different RAR subtypes. Tazarotenic acid demonstrates marked selectivity for RARβ and RARγ, the predominant RAR subtypes in the skin, while showing significantly lower affinity for RARα.[8][10] In contrast, its metabolite, this compound, is considered to be significantly less active, with reports indicating it does not bind to any of the RAR subtypes.[11] This rapid catabolism to a less active form helps to localize the drug's activity and may contribute to its overall safety profile.
| Compound | RARα Ki (nM) | RARβ Ki (nM) | RARγ Ki (nM) | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) | Source(s) |
| Tazarotenic Acid | ~450 | ~8 | ~131 | >1000 | 1.8 | 1.8 | |
| This compound | No Binding | No Binding | No Binding | N/A | N/A | N/A | [11] |
| All-trans-Retinoic Acid (Tretinoin) | 169 | 9 | 2 | 169 | 9 | 2 | [12] |
| Adapalene | >1000 | 59 | 35 | >1000 | 2.4 | 1.9 |
Note: The exact Ki and EC50 values can vary between studies based on experimental conditions. The values presented are representative of the relative affinities and potencies reported in the literature.
The data clearly illustrates that tazarotenic acid is a potent and selective agonist for RARβ and RARγ. Its sulfoxide metabolite, however, lacks significant activity at these receptors.[11] This contrasts with all-trans-retinoic acid, which potently activates all three RAR subtypes, and adapalene, which also shows selectivity for RARβ and RARγ but with a different binding and activation profile compared to tazarotenic acid.[12] The selective action of tazarotenic acid on RARβ and RARγ is believed to mediate its effects on normalizing keratinocyte differentiation and reducing hyperproliferation and inflammation in psoriatic lesions.[3][6]
Experimental Protocols for Assessing RAR Activation
To quantitatively assess the interaction of compounds like tazarotenic acid and its metabolites with RAR subtypes, two primary in vitro assays are employed: the radioligand binding assay and the reporter gene assay.
Protocol 1: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Inhibition Constant, Ki) of a test compound for a receptor. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of this compound for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins (ligand-binding domains).
-
Radiolabeled ligand: [³H]-all-trans-retinoic acid ([³H]-ATRA).
-
Unlabeled test compound: this compound.
-
Positive control: Unlabeled all-trans-retinoic acid or tazarotenic acid.
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing dithiothreitol (DTT), KCl, and bovine serum albumin (BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound (this compound) and the positive control in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Incubation: In each well of the 96-well plate, combine:
-
A constant concentration of the specific recombinant RAR protein (e.g., 0.025 µg).
-
A fixed concentration of [³H]-ATRA, typically near its Kd value (e.g., 3 nM).
-
Varying concentrations of the unlabeled test compound or control.
-
For determining non-specific binding, add a high concentration of unlabeled ATRA (e.g., 1 µM).
-
For determining total binding, add only assay buffer.
-
-
Equilibrium: Incubate the plates at 4°C for a sufficient period to allow the binding reaction to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-ligand complexes. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding—the activation of gene transcription.[13] It provides the half-maximal effective concentration (EC50), a measure of the compound's potency as an agonist.
Objective: To determine the EC50 of this compound for activating RARα, RARβ, and RARγ-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7) that does not endogenously express high levels of RARs.[12][14]
-
Expression plasmids: One containing the full-length cDNA for human RARα, RARβ, or RARγ, and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs (e.g., RARE-tk-Luc).[12]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[14]
-
Cell culture medium, fetal bovine serum (FBS), and transfection reagent.
-
Test compound: this compound.
-
Positive control: Tazarotenic acid or all-trans-retinoic acid.
-
96-well cell culture plates.
-
Luciferase assay reagent kit (e.g., Dual-Glo Luciferase Assay System).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Seed the HEK293T cells into 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells in each well with the specific RAR expression plasmid, the RARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.[14]
-
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or the positive control.[14] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and expression of the luciferase reporter gene.[13]
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Plot the normalized relative light units (RLU) against the log concentration of the agonist.
-
Use non-linear regression (e.g., a four-parameter logistic curve) to fit the data and determine the EC50 value.
-
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A Head-to-Head Comparison of Analytical Platforms for the Quantification of Tazarotenic Acid Sulfoxide
In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug metabolites is paramount for successful drug development and clinical research. Tazarotenic acid sulfoxide, a primary metabolite of the topical retinoid tazarotene, plays a crucial role in the therapeutic efficacy and safety profile of its parent drug. Consequently, the choice of analytical platform for its measurement is a critical decision for researchers and scientists. This guide provides an in-depth, head-to-head comparison of the primary analytical platforms used for the quantification of this compound, supported by experimental data and field-proven insights to inform your selection process.
The Critical Role of this compound Analysis
Tazarotene, a prodrug, is rapidly metabolized in vivo to its active form, tazarotenic acid, which in turn is oxidized to this compound and subsequently to tazarotenic acid sulfone.[1] Understanding the pharmacokinetic profile of these metabolites is essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME). Accurate measurement of this compound is particularly important in stability-indicating assays and in bioanalytical studies to assess systemic exposure.[2][3]
Core Analytical Platforms: A Technical Overview
The quantification of this compound in various biological matrices is predominantly achieved through liquid chromatography-based techniques. The two most prominent platforms are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A more recent addition to the analytical arsenal is Ultra-Performance Liquid Chromatography coupled with a Quadrupole Dalton (UPLC-QDa) mass detector.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that separates compounds based on their interaction with a stationary phase, followed by detection using a UV-Vis spectrophotometer. The selection of a specific wavelength for detection is critical for sensitivity and selectivity. For tazarotene and its related substances, including the sulfoxide, a wavelength of 325 nm has been effectively utilized.[2]
The primary advantage of HPLC-UV lies in its simplicity, cost-effectiveness, and ruggedness, making it suitable for routine quality control and formulation analysis. However, its sensitivity and specificity can be limiting, especially in complex biological matrices where co-eluting endogenous components can interfere with the analyte of interest.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. The analyte is first ionized and then fragmented, and specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM) are monitored for quantification.
For this compound, a common MRM transition in positive ionization mode is m/z 340.3 → 280.3.[1] This high degree of specificity allows for the accurate quantification of the analyte even at very low concentrations (pg/mL levels) in complex biological fluids like plasma.[3] The causality behind this choice is the unique mass-to-charge ratio of the parent ion and a stable, characteristic fragment ion, which minimizes the likelihood of interference from other molecules.
Ultra-Performance Liquid Chromatography with Quadrupole Dalton Mass Spectrometry (UPLC-QDa)
UPLC-QDa represents a more accessible mass spectrometry platform that combines the high-resolution separation of UPLC with a compact, user-friendly single quadrupole mass detector. While not offering the same level of selectivity as a tandem mass spectrometer, the UPLC-QDa system provides mass confirmation, which significantly enhances specificity compared to UV detection alone. It is particularly advantageous for simplifying analytical workflows without compromising accuracy for many applications.[4]
Head-to-Head Performance Comparison
The choice of an analytical platform is a balance between the required sensitivity, selectivity, throughput, and available resources. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-QDa for the analysis of this compound, based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS | UPLC-QDa |
| Linearity Range | 2.25 - 11.25 µg/mL (for tazarotene)[5] | 10 - 600 pg/mL[3] | 13.3 - 12,500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | ~20 ng/mL (for tazarotene)[2] | 10 pg/mL[3] | 13.32 ng/mL[4] |
| Accuracy (% Recovery) | 98.66 - 100.70% (for tazarotene)[5] | Within ±7.3% of nominal[3] | Within ±15% of nominal[4] |
| Precision (%RSD) | 0.135 - 0.189% (Intra-day for tazarotene)[5] | < 5.2% (Intra-run)[3] | < 15%[4] |
| Specificity | Moderate; susceptible to interference | High; based on specific mass transitions | Good; provides mass confirmation |
| Cost & Complexity | Low | High | Moderate |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a well-validated methodology. The following protocols are designed to be self-validating, incorporating principles from regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[1][6][7][8]
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed for the quantification of this compound in the presence of its parent drug and other degradation products, making it suitable for stability studies.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (150 x 3.9 mm, 5 µm)[2]
-
Mobile Phase A: 10 mM KH₂PO₄ buffer (pH 3.0 with orthophosphoric acid) : Methanol : Tetrahydrofuran (40:57:3 v/v/v)[2]
-
Mobile Phase B: Organic modifier[2]
-
Gradient: A gradient elution program should be optimized to achieve separation of all relevant peaks. A 55-minute gradient has been reported.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 325 nm[2]
-
Column Temperature: 35°C
-
-
Sample Preparation (Forced Degradation Sample):
-
Expose the tazarotene drug product to stress conditions (e.g., acid, base, oxidative, photolytic) to generate degradation products, including this compound.[2]
-
Dilute the stressed sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.2 µm PVDF syringe filter before injection.[2]
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze stressed samples to demonstrate that the peak for this compound is well-resolved from other degradants and the parent compound.
-
Linearity: Prepare a series of standard solutions of this compound and plot the peak area against concentration to establish the linear range.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine accuracy (% recovery) and precision (% RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol 2: High-Sensitivity LC-MS/MS Bioanalytical Method
This protocol is tailored for the quantification of this compound in biological matrices like plasma, requiring high sensitivity and selectivity.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Synergi 2.5-µm Hydro RP 100 Å (50 × 2.0 mm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1)[1]
-
Gradient: A rapid gradient from 2.5% B to 95% B over 1 minute is suitable for high-throughput analysis.[1]
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
MRM Transition (this compound): m/z 340.3 → 280.3[1]
-
Internal Standard (IS): Tolbutamide (m/z 271.2 → 91.1) or a structurally similar compound.[1]
-
-
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard.
-
Liquid-Liquid Extraction: Acidify the plasma with 5% glacial acetic acid and extract with 4 volumes of ethyl ether-cyclohexane (4:1, v/v).[3]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
-
Method Validation (as per FDA Bioanalytical Method Validation Guidance):
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Calibration Curve: Prepare a calibration curve in the biological matrix by spiking known concentrations of the analyte.
-
Accuracy & Precision: Analyze QC samples at LLOQ, low, medium, and high concentrations in multiple runs.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Stability-Indicating HPLC-UV Analysis.
Sources
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Tazarotenic Acid Sulfoxide: A Critical Impurity in Tazarotene Drug Products – A Comparative Guide for Researchers
This guide provides an in-depth analysis of Tazarotenic Acid Sulfoxide, a significant impurity in tazarotene drug products. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of analytical methodologies and insights into the regulatory landscape governing such impurities.
Introduction to Tazarotene and the Imperative of Impurity Profiling
Tazarotene is a third-generation, receptor-selective topical retinoid, a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, upon application.[1][2][3] This active form modulates the expression of genes involved in cellular differentiation and proliferation, making it an effective treatment for psoriasis and acne.[2][4] As with any pharmaceutical product, the presence of impurities can significantly impact safety and efficacy. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug products.[5][6] The ICH Q3B(R2) guideline, in particular, mandates the reporting, identification, and qualification of degradation products.[7][8][9]
This compound emerges as a key impurity, arising from the metabolic and degradation pathways of tazarotene.[10][][12][13] Understanding its formation, characteristics, and the methods for its precise quantification is paramount for ensuring the quality and safety of tazarotene formulations.
The Genesis of this compound: Metabolic and Degradative Pathways
This compound is primarily formed through oxidative processes. Tazarotene itself is susceptible to oxidation, leading to the formation of tazarotene sulfoxide.[1][14] Following the initial hydrolysis of tazarotene to its active metabolite, tazarotenic acid, this active molecule can also undergo oxidation to form this compound.[10][15]
Forced degradation studies, which subject the drug substance to stress conditions like oxidation, hydrolysis, and photolysis, are instrumental in identifying potential degradation products like this compound.[1][16][17] Such studies have confirmed that oxidative stress is a key contributor to the formation of this impurity.[14][18]
Below is a diagram illustrating the metabolic conversion of tazarotene and the subsequent formation of this compound.
Caption: Metabolic pathway of tazarotene to this compound.
Comparative Analysis of Analytical Methodologies
The accurate detection and quantification of this compound necessitate robust analytical methods. The choice of technique is critical for ensuring compliance with regulatory limits and for maintaining product quality.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and sensitivity, well-established and validated methods available.[18][19] | May require derivatization for detection of certain compounds, longer run times compared to UHPLC. | Routine quality control, stability studies, and impurity profiling.[20][21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides structural information for impurity identification, high specificity and sensitivity.[1][20] | Higher cost and complexity compared to HPLC-UV. | Definitive identification of unknown impurities, metabolic studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Analysis of residual solvents and other volatile impurities.[20] |
For the specific quantification of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most commonly employed and validated method.[17][18]
Experimental Protocol: A Validated RP-HPLC Method for Tazarotene and its Impurities
This protocol outlines a typical stability-indicating RP-HPLC method for the simultaneous determination of tazarotene and its related substances, including this compound.
Objective: To develop and validate a precise, accurate, and robust RP-HPLC method for the quantification of this compound in tazarotene drug products.
Materials and Reagents:
-
Tazarotene reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Purified water (HPLC grade)
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 10 mM ammonium formate buffer, pH 3.5) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 325 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve tazarotene and this compound reference standards in a suitable diluent (e.g., acetonitrile:water, 80:20 v/v) to prepare stock solutions. Prepare working standard solutions by appropriate dilution.
-
Sample Preparation: Extract the tazarotene drug product with the diluent to achieve a known concentration of the active pharmaceutical ingredient (API). Filter the sample solution through a 0.45 µm nylon filter before injection.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks of tazarotene and this compound based on their retention times compared to the standards. Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[8]
The following diagram outlines the workflow for impurity analysis in tazarotene drug products.
Caption: Workflow for this compound impurity analysis.
Regulatory Perspective and Acceptance Criteria
The ICH Q3B(R2) guideline provides a framework for establishing acceptance criteria for degradation products in new drug products.[5][7] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 1 g | Maximum Daily Dose > 1 g |
| Reporting Threshold | 0.1% | 0.05% |
| Identification Threshold | 0.2% or 1 mg per day intake (whichever is lower) | 0.1% or 2 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.5% or 1 mg per day intake (whichever is lower) | 0.15% or 3 mg per day intake (whichever is lower) |
Data sourced from ICH Q3B(R2) Guidelines.[7]
It is crucial for manufacturers to not only quantify this compound but also to assess its potential toxicological effects if it exceeds the qualification threshold. In silico toxicity prediction tools can be used as a preliminary assessment.[22]
Conclusion and Future Outlook
The control of this compound as an impurity in tazarotene drug products is a critical aspect of ensuring product quality, safety, and regulatory compliance. A thorough understanding of its formation pathways, coupled with the implementation of robust and validated analytical methods, is essential for all drug development professionals in this field. The continued development of more sensitive and efficient analytical techniques, such as UHPLC-MS, will further enhance the ability to detect and characterize impurities at even lower levels. As regulatory expectations continue to evolve, a proactive approach to impurity profiling and control will remain a cornerstone of successful pharmaceutical development.
References
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Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. [Link]
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Gozalbes, R., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4287. [Link]
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European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]
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Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. ResearchGate. [Link]
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A Comparative Pharmacokinetic Guide to Tazarotene Metabolites: Tazarotenic Acid and its Sulfoxide Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Tazarotene's Metabolic Journey
Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of dermatological conditions such as psoriasis and acne vulgaris.[1][2] As a prodrug, tazarotene's therapeutic efficacy is not intrinsic but rather a result of its biotransformation into active metabolites.[3][4] Understanding the pharmacokinetic profiles of these metabolites is paramount for optimizing drug delivery, enhancing therapeutic outcomes, and ensuring patient safety. This guide provides an in-depth, objective comparison of the key tazarotene metabolites, with a primary focus on tazarotenic acid and its subsequent sulfoxide derivative. We will delve into their formation, systemic exposure, and elimination, supported by experimental data and methodologies.
Tazarotene is chemically designated as ethyl 6-[(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate.[5] Upon topical application, it penetrates the skin and undergoes rapid hydrolysis by esterases, converting it into its primary active metabolite, tazarotenic acid.[5][6][7] This conversion is a critical activation step, as tazarotenic acid is the molecule that binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, to modulate gene expression, thereby exerting its therapeutic effects on cellular differentiation and proliferation.[5][8][9] Tazarotenic acid is further metabolized, primarily through oxidation, to form tazarotenic acid sulfoxide and other polar metabolites that are then eliminated from the body.[3][5][6]
The following diagram illustrates the metabolic cascade of tazarotene:
Caption: Metabolic pathway of tazarotene.
Comparative Pharmacokinetics: Tazarotenic Acid vs. This compound
The systemic exposure to tazarotene and its metabolites is intentionally low to minimize potential systemic side effects.[10] The pharmacokinetic properties of tazarotenic acid and its sulfoxide derivative are crucial in defining the drug's safety and efficacy profile.
Absorption and Bioavailability
Following topical application of tazarotene, systemic absorption is minimal.[11] The systemic bioavailability, primarily measured by the concentration of tazarotenic acid in the plasma, is generally low, around 1% after application to healthy skin.[6] However, in patients with psoriasis, this can increase to 5% or less at a steady state, likely due to a compromised skin barrier.[6]
Plasma concentrations of the parent drug, tazarotene, are typically undetectable.[5][7] Tazarotenic acid is the principal metabolite found in systemic circulation. While direct comparative plasma concentration data for this compound is less abundant in publicly available literature, it is understood to be a downstream metabolite formed from tazarotenic acid.[6][12] Studies have identified this compound as a primary metabolite of tazarotenic acid formed by CYP26A1 and CYP26B1 enzymes.[12]
The following table summarizes key pharmacokinetic parameters for tazarotenic acid, the primary active metabolite.
| Parameter | Value | Condition | Source |
| Systemic Bioavailability | ~1% | Healthy Skin | [6] |
| ≤ 5% | Psoriatic Skin (steady state) | [6] | |
| Time to Maximum Plasma Concentration (Tmax) | 9 hours | Acne Vulgaris (0.1% cream, face) | [1] |
| Maximum Plasma Concentration (Cmax) | 0.078 ± 0.073 ng/mL (Week 4) | Acne Vulgaris (0.1% cream, face) | [5] |
| 1.20 ± 0.41 µg/L (Day 15) | Acne Vulgaris (exaggerated application) | [13] | |
| Area Under the Curve (AUC) | 1.54 ± 1.01 µg·h/L (Day 15) | Acne Vulgaris (standard application) | [13] |
| 17.0 ± 6.1 µg·h/L (Day 15) | Acne Vulgaris (exaggerated application) | [13] | |
| Plasma Protein Binding | >99% | [3][5] | |
| Terminal Half-life (t½) | ~18 hours | Normal, Acne, or Psoriatic Skin | [5][6] |
Note: Data for this compound are not as extensively reported in comparative pharmacokinetic studies.
Metabolism and Elimination
Tazarotenic acid is the pharmacologically active metabolite. It undergoes further metabolism to more polar, inactive compounds, including this compound and sulfones, before elimination.[3][5] This metabolic process is a detoxification pathway that facilitates the excretion of the drug. The enzymes CYP26A1 and CYP26B1 have been identified as key players in the oxidative metabolism of tazarotenic acid to its sulfoxide and sulfone derivatives.[12]
Elimination of tazarotene metabolites occurs through both urinary and fecal pathways.[3][5][6] The terminal half-life of tazarotenic acid is approximately 18 hours, indicating that it is cleared from the systemic circulation at a moderate rate.[5][6] This relatively long half-life contributes to the sustained therapeutic effect of the drug with once-daily application.
Experimental Protocol: Quantification of Tazarotene Metabolites in Plasma
The accurate quantification of tazarotene and its metabolites in biological matrices is essential for pharmacokinetic studies. A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is typically employed.[2][14]
Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of tazarotene metabolites in plasma samples.
Caption: LC-MS/MS workflow for metabolite quantification.
Step-by-Step Methodology
-
Sample Collection: Collect blood samples from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Internal Standard Addition: Add a known concentration of an internal standard (a structurally similar compound not present in the sample) to the plasma samples, calibrators, and quality control samples. This is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile. This removes large protein molecules that can interfere with the analysis.
-
Liquid-Liquid Extraction (Alternative to Protein Precipitation): For enhanced cleanup, acidify the plasma and extract the analytes with an organic solvent mixture (e.g., ethyl ether-cyclohexane).[14]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Evaporation: Transfer the supernatant containing the analytes to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic column (e.g., a C18 reversed-phase column).
-
Detect and quantify the metabolites using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis: Construct a calibration curve using the peak area ratios of the analytes to the internal standard from the calibrator samples. Use this curve to determine the concentrations of the metabolites in the unknown samples.
This self-validating system, with the use of an internal standard and quality controls, ensures the accuracy and precision of the obtained pharmacokinetic data.
Conclusion: A Clearer Picture of Tazarotene's Action
The pharmacokinetic profile of tazarotene is characterized by its efficient conversion to the active metabolite, tazarotenic acid, and its subsequent metabolism to inactive derivatives like this compound. The low systemic absorption and rapid elimination of these metabolites contribute to the favorable safety profile of topical tazarotene, minimizing the risk of systemic adverse effects.[6][10] While tazarotenic acid is the primary driver of therapeutic activity, a comprehensive understanding of the entire metabolic cascade, including the formation and clearance of this compound, is essential for a complete picture of the drug's disposition in the body. Further research focusing on the direct comparative pharmacokinetics and potential biological activity of this compound would be beneficial to the scientific community.
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Tang-Liu, D. D., & R. A. S. H. I. M. I. A. N. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273-287. [Link]
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- 6. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Articles [globalrx.com]
- 12. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Relative potency of Tazarotenic Acid Sulfoxide in inducing gene expression compared to tazarotenic acid
For researchers and professionals in drug development, understanding the nuanced activity of drug metabolites is paramount to elucidating therapeutic mechanisms and predicting clinical outcomes. This guide provides an in-depth comparison of the relative potency of tazarotenic acid and its primary metabolite, tazarotenic acid sulfoxide, in inducing gene expression. Tazarotene, a third-generation topical retinoid, serves as a critical tool in dermatology, and a precise understanding of its metabolic cascade is essential for its effective application and future development.
From Prodrug to Metabolites: The Tazarotene Activation Pathway
Tazarotene is administered as a prodrug, which upon topical application, rapidly undergoes hydrolysis by esterases in the skin to its active form, tazarotenic acid.[1][2][3][4] This active metabolite is the primary mediator of tazarotene's therapeutic effects. Tazarotenic acid is subsequently metabolized, primarily through oxidation, to this compound and other polar, inactive metabolites that are then eliminated from the body.[1][]
The metabolic conversion of tazarotene is a critical step in its bioactivation. The initial hydrolysis to tazarotenic acid is necessary for its pharmacological activity, as tazarotenic acid is the ligand that interacts with the nuclear retinoic acid receptors (RARs).[6][7]
Mechanism of Action: Tazarotenic Acid and Retinoid Signaling
Tazarotenic acid exerts its effects by binding to and activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[3][8][9][10] Specifically, tazarotenic acid shows a high affinity for RARβ and RARγ subtypes, with significantly lower affinity for RARα.[3][8] This receptor selectivity is a hallmark of tazarotene and is believed to contribute to its therapeutic profile.[3][4][8]
Upon binding to tazarotenic acid, the RAR forms a heterodimer with a retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[7][11] This modulation of gene expression leads to the normalization of keratinocyte differentiation, reduction of epidermal hyperproliferation, and a decrease in inflammatory markers, which are key pathogenic factors in conditions like psoriasis and acne.[2][3][11][12]
Caption: Tazarotene Signaling Pathway.
Relative Potency in Gene Induction: A Data-Driven Comparison
The potency of a retinoid in inducing gene expression is directly related to its binding affinity for RARs and its ability to activate transcription. While extensive data is available for tazarotenic acid, there is a notable absence of quantitative data for this compound in the public domain.
Tazarotenic Acid: A Potent RAR Agonist
Tazarotenic acid is a potent and selective agonist for RARβ and RARγ. This has been demonstrated in numerous in vitro studies.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Transcriptional Activation (EC50, nM) |
| Tazarotenic Acid | RARα | ~450 | - |
| RARβ | ~8 | - | |
| RARγ | ~131 | - | |
| Note: Ki values are representative and can vary between studies. EC50 values for transcriptional activation by tazarotenic acid, while established, are not consistently reported in a comparative format across all RAR subtypes in the available literature. |
The high affinity of tazarotenic acid for RARβ and RARγ translates to its potent ability to modulate the expression of retinoid-responsive genes. Key genes upregulated by tazarotenic acid include Tazarotene-Induced Gene 1 (TIG1), TIG2, and TIG3.[13] These genes are involved in the suppression of cell proliferation and the promotion of normal cell differentiation.
This compound: An Inactive Metabolite
In contrast to its parent compound, this compound is considered to be an inactive metabolite.[] The process of sulfoxidation is a common metabolic pathway that often leads to compounds with reduced pharmacological activity and increased water solubility, facilitating their excretion.
While direct comparative studies quantifying the RAR binding affinity or gene induction potency of this compound are not available in the peer-reviewed literature, the consensus in pharmacokinetic and metabolism studies is that the biological activity of tazarotene is primarily, if not exclusively, mediated by tazarotenic acid.[1][] The lack of data for the sulfoxide metabolite strongly suggests that its activity is negligible in comparison to tazarotenic acid.
Experimental Protocols for Assessing Gene Expression
To determine the relative potency of compounds like tazarotenic acid and its metabolites, a series of well-established in vitro assays are employed.
Cell Culture and Treatment
-
Cell Line: Human keratinocytes (e.g., HaCaT) or other relevant cell lines expressing endogenous RARs.
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and, upon reaching a desired confluency, are treated with varying concentrations of tazarotenic acid or this compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and cDNA Synthesis
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative Real-Time PCR (qPCR)
-
qPCR is performed to quantify the expression levels of target genes (e.g., TIG1, TIG3, RARβ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The reaction mixture includes cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
The relative gene expression is calculated using the ΔΔCt method.
Sources
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- 2. Pharmacologic profile of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tazarotenic Acid Sulfoxide
Introduction: Beyond the Benchtop – A Lifecycle Approach to Chemical Management
In the fast-paced environment of drug discovery and development, our focus is often directed toward synthesis, characterization, and efficacy. However, the lifecycle of a chemical doesn't end with data acquisition. Responsible stewardship requires a comprehensive understanding of a compound's entire journey, from receipt to its final, safe disposal. Tazarotenic Acid Sulfoxide, a key metabolite and impurity of the third-generation retinoid Tazarotene, is a compound that warrants our full attention.[1][2][3]
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. It is designed for the professional researcher, grounding every recommendation in established regulatory standards and the principles of laboratory safety. Our objective is not merely to comply, but to cultivate a culture of safety that protects our personnel, our institutions, and our environment.
Part 1: Hazard Assessment and Regulatory Context
A proper disposal plan begins with a thorough understanding of the risks and the rules. The primary hazard associated with this compound class is reproductive toxicity.
Hazard Identification
Based on the known hazards of the parent compound, Tazarotene, we must assume the following hazard profile for this compound.
| Hazard Classification | GHS Code | Signal Word | Description | Authoritative Source |
| Reproductive Toxicity | H361 | Warning | Suspected of damaging fertility or the unborn child. | Sigma-Aldrich, Cayman Chemical |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | Fisher Scientific[4] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. | Fisher Scientific[4] |
This table is based on the hazard profile of Tazarotene. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a hazardous substance.
The Regulatory Mandate: EPA & RCRA
In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework establishes stringent requirements for the management of hazardous waste to protect human health and the environment.
Key tenets of RCRA compliance include:
-
Prohibition: Hazardous chemical waste must not be disposed of in the regular trash or poured down the sewer.[5]
-
Identification: The waste generator (the laboratory) is responsible for determining if their waste is hazardous.
-
Accumulation: Waste must be accumulated at or near the point of generation in what are known as Satellite Accumulation Areas (SAAs).[7]
-
Documentation: All waste generation must be documented, and containers must be meticulously labeled.[5][7]
For academic institutions, the EPA's Subpart K regulations offer an alternative set of standards better suited for a laboratory environment, requiring a formal Laboratory Management Plan and removal of hazardous waste from the lab at least every twelve months.[8]
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the safe disposal of this compound, from the point of generation to its final removal by a certified vendor.
Required Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn. The causality is clear: to prevent all routes of exposure—dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and absorption.[4] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or airborne dust particles.[4][9] |
| Skin & Body Protection | Lab coat. | To protect skin and personal clothing from contamination.[9] |
| Respiratory Protection | Required when dusts are generated (e.g., weighing solid material). | To prevent inhalation of the compound, which is a primary exposure route.[10] |
Disposal Workflow: A Step-by-Step Guide
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
Detailed Protocol:
-
Immediate Handling (Post-Experiment): As soon as the waste is generated, it must be managed. Do not leave uncontained chemical residue on the bench.
-
Waste Categorization: Due to its presumed reproductive toxicity, all forms of this compound waste—including the pure compound, contaminated consumables (pipette tips, weigh boats, gloves), and solutions—must be categorized as hazardous waste.
-
Containment:
-
Solid Waste: Place dry, solid waste and contaminated consumables into a designated, durable, leak-proof container (e.g., a polyethylene-lined drum or a securely sealed bag within a rigid container).[6]
-
Liquid Waste: Collect liquid waste (e.g., solutions in DMSO or aqueous buffers) in a dedicated, leak-proof container with a secure, screw-top cap. Ensure the container material is chemically compatible with the solvent. For example, do not store acidic or basic solutions in metal containers.[6] The container should never be filled to more than 90% capacity to allow for expansion and prevent spills.[6]
-
-
Segregation: Store the this compound waste container away from incompatible chemicals. Based on the parent compound, avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may present an ignition risk.[10] Secondary containment should be used to prevent reactions between incompatible waste types in the event of a leak.[6]
-
Labeling: This is a critical, non-negotiable step required by law.[7] The waste container must be clearly labeled with:
-
Accumulation & Storage:
-
Final Disposal:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Once the container is approaching full (90% capacity) or reaches the storage time limit set by your institution (e.g., 6-12 months), arrange for pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor.[5][8] This waste must be disposed of at an approved waste disposal plant.[4]
-
Part 3: Spill and Exposure Contingency Plan
Even with meticulous planning, accidents can occur. An immediate and correct response is vital to mitigating risk.
Spill Cleanup Protocol
-
Alert & Secure: Alert personnel in the immediate area. Evacuate if necessary. Ensure the area is well-ventilated.
-
Assess & Protect: Don the appropriate PPE as outlined in section 2.1.
-
Containment: Cover drains to prevent environmental release.
-
Cleanup:
-
For Dry Spills (Solid Powder): Use dry cleanup procedures to avoid generating dust.[10] Gently sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.[10] Place the collected residue in a sealed, labeled container for disposal as hazardous waste.
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or diatomite).[9][11] Collect the contaminated absorbent material and place it into a sealed, labeled container for disposal.
-
-
Decontamination: Clean the affected area thoroughly. For Tazarotene, decontamination by scrubbing with alcohol has been suggested.[11] Finally, wash the area with soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.
Emergency Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[4] Seek medical advice if irritation persists.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water.[4] Seek immediate medical attention and show the Safety Data Sheet for Tazarotene to the attending physician.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Waste Management: The New Regul
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Regulation of Labor
- Tazarotene Safety D
- Regulations for Hazardous Waste Generated at Academic Labor
- Tazarotene Safety D
- Tazarotene Safety D
- Tazarotene Sulfoxide Product Inform
- Tazarotene Safety D
- Tazarotene PubChem Entry.
- Dimethyl Sulfoxide Material Safety D
- Tazarotene Safety D
- This compound Product Page. Chemicea.
- Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. PMC, NIH.
- Disposition and biotransformation of the acetylenic retinoid tazarotene in humans. PubMed.
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- 1. This compound | CAS No- 603952-64-3 [chemicea.com]
- 2. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition and biotransformation of the acetylenic retinoid tazarotene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. eviq.org.au [eviq.org.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
